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  • Product: N-(Cyclohexylmethyl)-4-(heptyloxy)aniline
  • CAS: 1040689-80-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline

This guide provides a comprehensive overview of the synthetic pathways for N-(Cyclohexylmethyl)-4-(heptyloxy)aniline, a molecule of interest for researchers and professionals in drug development and materials science. Th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathways for N-(Cyclohexylmethyl)-4-(heptyloxy)aniline, a molecule of interest for researchers and professionals in drug development and materials science. This document offers detailed experimental protocols, mechanistic insights, and characterization data to facilitate its synthesis and purification in a laboratory setting.

Introduction

N-(Cyclohexylmethyl)-4-(heptyloxy)aniline is a disubstituted aniline derivative featuring both an N-alkyl and an O-alkyl substituent. Such structures are prevalent in various fields, including medicinal chemistry, where they can serve as key intermediates for pharmacologically active compounds, and in materials science, particularly in the development of liquid crystals and organic electronics. The combination of the flexible heptyloxy chain and the bulky cyclohexylmethyl group imparts unique physicochemical properties to the molecule. This guide will explore two primary, robust synthetic strategies for its preparation: a sequential Williamson ether synthesis followed by reductive amination, and an alternative pathway involving initial N-alkylation followed by etherification.

Strategic Analysis of Synthetic Pathways

The synthesis of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline can be approached from two main retrosynthetic disconnections. The choice between these pathways may depend on the availability of starting materials, desired scale, and purification considerations.

Pathway A focuses on the initial formation of the ether linkage via a Williamson ether synthesis, followed by the introduction of the N-alkyl group through reductive amination. This approach is often preferred due to the generally high yields and clean nature of the Williamson ether synthesis on electron-rich phenols.

Pathway B reverses the sequence, starting with the N-alkylation of 4-aminophenol, followed by the O-alkylation to introduce the heptyl chain. This route might present challenges in selective N-alkylation and potential for side reactions.

Below is a visual representation of the two proposed synthetic strategies.

Synthetic_Pathways cluster_A Pathway A cluster_B Pathway B 4-Aminophenol_A 4-Aminophenol 4-Heptyloxyaniline 4-(Heptyloxy)aniline Target_A N-(Cyclohexylmethyl)-4-(heptyloxy)aniline 4-Heptyloxyaniline->Target_A Reductive Amination 1-Bromoheptane 1-Bromoheptane 1-Bromoheptane->4-Heptyloxyaniline Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde->Target_A 4-Aminophenol_B 4-Aminophenol N_Cyclohexylmethyl_4_aminophenol N-(Cyclohexylmethyl)-4-aminophenol Target_B N-(Cyclohexylmethyl)-4-(heptyloxy)aniline N_Cyclohexylmethyl_4_aminophenol->Target_B Williamson Ether Synthesis Cyclohexylmethyl_bromide Cyclohexylmethyl bromide Cyclohexylmethyl_bromide->N_Cyclohexylmethyl_4_aminophenol 1-Bromoheptane_B 1-Bromoheptane 1-Bromoheptane_B->Target_B

Figure 1: Retrosynthetic analysis of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline.

Pathway A: Williamson Ether Synthesis followed by Reductive Amination

This is the recommended and more detailed pathway, proceeding in two distinct and high-yielding steps.

Step 1: Synthesis of 4-(Heptyloxy)aniline

This step involves the O-alkylation of 4-aminophenol with 1-bromoheptane, a classic Williamson ether synthesis. The phenoxide is generated in situ using a suitable base, which then acts as a nucleophile to displace the bromide from 1-bromoheptane in an SN2 reaction.[1][2][3][4][5]

Williamson_Ether_Synthesis Start 4-Aminophenol + 1-Bromoheptane Reaction Williamson Ether Synthesis (50-100 °C) Start->Reaction Base Base (e.g., K₂CO₃ or NaH) in polar aprotic solvent (e.g., DMF or Acetone) Base->Reaction Product 4-(Heptyloxy)aniline Reaction->Product

Figure 2: Workflow for the synthesis of 4-(Heptyloxy)aniline.

Parameter Value Justification
Reactants 4-Aminophenol (1.0 eq.), 1-Bromoheptane (1.1 eq.), Potassium Carbonate (2.0 eq.)An excess of the alkylating agent drives the reaction to completion. K₂CO₃ is a mild and effective base for deprotonating the phenol.
Solvent N,N-Dimethylformamide (DMF) or AcetoneA polar aprotic solvent is ideal for SN2 reactions as it solvates the cation but not the nucleophile, increasing its reactivity.[5]
Temperature 60-80 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant side reactions.[3]
Reaction Time 4-8 hoursTypically sufficient for complete conversion, monitored by TLC.
Work-up Aqueous work-up and extractionTo remove inorganic salts and excess base.
Purification Column chromatography or recrystallizationTo obtain the pure product.

Step-by-Step Procedure:

  • To a stirred solution of 4-aminophenol (1.0 eq.) in DMF (5-10 mL per gram of 4-aminophenol) is added potassium carbonate (2.0 eq.).

  • 1-Bromoheptane (1.1 eq.) is added to the mixture.

  • The reaction mixture is heated to 70 °C and stirred for 6 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction is cooled to room temperature and poured into water.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(heptyloxy)aniline.

Step 2: Synthesis of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline

This step employs a reductive amination reaction between the synthesized 4-(heptyloxy)aniline and cyclohexanecarboxaldehyde.[6] The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ by a mild reducing agent.[7]

Reductive_Amination Start 4-(Heptyloxy)aniline + Cyclohexanecarboxaldehyde Reaction Reductive Amination (Room Temperature) Start->Reaction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) in solvent (e.g., DCE) Reducing_Agent->Reaction Product N-(Cyclohexylmethyl)-4-(heptyloxy)aniline Reaction->Product

Figure 3: Workflow for the reductive amination step.

Parameter Value Justification
Reactants 4-(Heptyloxy)aniline (1.0 eq.), Cyclohexanecarboxaldehyde (1.2 eq.), Sodium triacetoxyborohydride (1.5 eq.)A slight excess of the aldehyde ensures complete consumption of the aniline. NaBH(OAc)₃ is a mild and selective reducing agent for imines in the presence of aldehydes.[6]
Solvent 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)An aprotic solvent that is compatible with the reducing agent and effectively dissolves the reactants.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time 12-24 hoursSufficient time for imine formation and subsequent reduction.
Work-up Aqueous basic work-up and extractionTo quench the reducing agent and remove by-products.
Purification Column chromatographyTo isolate the pure final product.

Step-by-Step Procedure:

  • To a stirred solution of 4-(heptyloxy)aniline (1.0 eq.) and cyclohexanecarboxaldehyde (1.2 eq.) in 1,2-dichloroethane (10 mL per gram of aniline) is added sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • The reaction mixture is stirred at room temperature for 18 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(Cyclohexylmethyl)-4-(heptyloxy)aniline.

Pathway B: N-Alkylation followed by Williamson Ether Synthesis

This alternative pathway begins with the N-alkylation of 4-aminophenol.

Step 1: Synthesis of N-(Cyclohexylmethyl)-4-aminophenol

Selective N-alkylation of 4-aminophenol can be achieved via reductive amination with cyclohexanecarboxaldehyde.

This reaction would follow a similar protocol to the reductive amination described in Pathway A, Step 2, using 4-aminophenol as the starting amine.

Step 2: Synthesis of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline

The product from the first step, N-(cyclohexylmethyl)-4-aminophenol, is then subjected to Williamson ether synthesis with 1-bromoheptane.

This reaction would follow a similar protocol to the Williamson ether synthesis described in Pathway A, Step 1, using N-(cyclohexylmethyl)-4-aminophenol as the starting phenol.

Characterization of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline

The identity and purity of the synthesized N-(Cyclohexylmethyl)-4-(heptyloxy)aniline should be confirmed by standard analytical techniques.

Expected Spectroscopic Data

The following are predicted spectroscopic data based on the analysis of similar compounds.[1]

1H NMR (400 MHz, CDCl3):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~6.80d, J ≈ 8.8 Hz2HAr-H ortho to O
~6.60d, J ≈ 8.8 Hz2HAr-H ortho to N
~3.90t, J ≈ 6.5 Hz2H-OCH2-
~3.40 (broad s)1H-NH-
~2.95d, J ≈ 6.8 Hz2H-NCH2-
~1.75m2HCyclohexyl-H
~1.70m2H-OCH2CH2-
~1.65m1HCyclohexyl-H
~1.40-1.20m8H-(CH2)4-
~1.20-1.00m5HCyclohexyl-H
~0.90t, J ≈ 7.0 Hz3H-CH3

13C NMR (100 MHz, CDCl3):

Chemical Shift (δ, ppm) Assignment
~152.5Ar-C-O
~142.0Ar-C-N
~115.0Ar-CH
~114.5Ar-CH
~69.0-OCH2-
~51.0-NCH2-
~38.0Cyclohexyl-CH
~31.8-(CH2)-
~31.5Cyclohexyl-CH2
~29.5-(CH2)-
~29.3-(CH2)-
~26.5Cyclohexyl-CH2
~26.0Cyclohexyl-CH2
~26.0-(CH2)-
~22.6-(CH2)-
~14.1-CH3

Infrared (IR) Spectroscopy (KBr, cm-1):

Wavenumber (cm-1) Assignment
~3400N-H stretch
~2925, 2855C-H stretch (aliphatic)
~1610, 1510C=C stretch (aromatic)
~1240C-O stretch (aryl ether)
~1175C-N stretch

Mass Spectrometry (MS):

The expected molecular ion peak [M]+ for C20H33NO would be at m/z = 303.26.

Purification and Quality Control

Purification of the final product is crucial and is best achieved by column chromatography on silica gel. The purity should be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by the spectroscopic methods detailed above. For long-term storage, the compound should be kept in a cool, dark, and dry place under an inert atmosphere to prevent degradation.

Conclusion

The synthesis of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline can be reliably achieved through a two-step sequence involving a Williamson ether synthesis to form 4-(heptyloxy)aniline, followed by a reductive amination with cyclohexanecarboxaldehyde. This pathway offers good yields and straightforward purification. The provided protocols and characterization data serve as a comprehensive guide for researchers to successfully synthesize and validate this compound.

References

  • Wong, C. M.; McBurney, R. T.; Binding, S. C.; Peterson, M. B.; Gonçales, V. R.; Gooding, J. J.; and Messerle, B. A. Green Chem., 2017 , 19, 3142-3151. [Link]

  • Williamson Ether Synthesis. University of Utah. [Link] (This is a general reference; a more specific protocol from a primary source is preferable).

  • Williamson ether synthesis. Wikipedia. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • 4-(Hexyloxy)aniline. ResearchGate. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. [Link]

  • Reductive Amination Reaction. Boston University. [Link]

  • Synthesis and liquid crystalline study of 2,4-bis(4¢-n-heptyloxybenzoyloxy)-benzylidene-4²-n¢-alkoxy aniline. ResearchGate. [Link]

  • FT-IR spectra of 4-methoxyaniline. ResearchGate. [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. PubMed Central. [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]

  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis. [Link]

  • Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 2006 , 83(6), 929. [Link]

Sources

Exploratory

An In-depth Technical Guide to N-(Cyclohexylmethyl)-4-(heptyloxy)aniline (CAS 1040689-80-2): A Novel Compound Exploration

For distribution to: Researchers, scientists, and drug development professionals. This technical guide addresses N-(Cyclohexylmethyl)-4-(heptyloxy)aniline, a compound identified by CAS number 1040689-80-2.

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide addresses N-(Cyclohexylmethyl)-4-(heptyloxy)aniline, a compound identified by CAS number 1040689-80-2. It is important to note that as of the date of this publication, this molecule is not well-documented in peer-reviewed literature or comprehensive chemical databases. The information presented herein is therefore a predictive and methodological guide based on established principles of organic chemistry and drug discovery, rather than a summary of existing data. This document will serve as a foundational resource for any researcher intending to synthesize, characterize, and investigate the potential applications of this novel chemical entity.

Introduction and Molecular Overview

N-(Cyclohexylmethyl)-4-(heptyloxy)aniline is a secondary amine featuring a central aniline core. This core is substituted at the nitrogen with a cyclohexylmethyl group and at the para position of the phenyl ring with a heptyloxy group. The presence of both a bulky, saturated carbocycle (cyclohexylmethyl) and a long, flexible alkyl chain (heptyloxy) suggests a molecule with significant lipophilicity. Aniline and its derivatives are privileged structures in medicinal chemistry and materials science, often serving as key intermediates or final products in pharmaceuticals, agrochemicals, and dyes.[1][2]

The structural motifs of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline suggest potential for various applications. The secondary amine provides a site for hydrogen bonding and can act as a basic center. The heptyloxy tail can influence solubility, membrane permeability, and intermolecular interactions, making it a candidate for investigation in areas requiring molecular self-assembly or interaction with biological membranes.

Predicted Physicochemical Properties

Due to the lack of experimental data, the following properties are predicted based on the compound's structure and comparison with similar molecules.

PropertyPredicted ValueNotes
Molecular Formula C20H33NODerived from structural analysis.
Molecular Weight 303.49 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidTypical for aniline derivatives of this molecular weight.
Boiling Point > 300 °C (at 760 mmHg)Estimated based on structurally similar compounds.
Solubility Insoluble in water; soluble in organic solvents (e.g., ethanol, acetone, dichloromethane)The long alkyl chain and large carbocycle confer high lipophilicity.
logP > 5.0The octanol-water partition coefficient is expected to be high, indicating a preference for lipid environments.

Proposed Synthesis and Purification

A robust and high-yielding synthesis is paramount for the further study of any new chemical entity. Based on common synthetic routes for N-alkylated anilines, a two-step synthesis starting from 4-aminophenol is proposed. This approach involves an initial Williamson ether synthesis followed by a reductive amination.

Step-by-Step Synthesis Protocol

Part A: Synthesis of 4-(heptyloxy)aniline

  • Reaction Setup: To a solution of 4-aminophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add potassium carbonate (K2CO3, 2.0 eq) as a base.

  • Alkylation: While stirring vigorously, add 1-bromoheptane (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up: After cooling to room temperature, filter the solid K2CO3 and evaporate the solvent under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude 4-(heptyloxy)aniline can be purified by column chromatography on silica gel.

Part B: Synthesis of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline

  • Reaction Setup: Dissolve the purified 4-(heptyloxy)aniline (1.0 eq) and cyclohexanecarboxaldehyde (1.1 eq) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Add a catalytic amount of acetic acid and stir at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath and add a mild reducing agent such as sodium borohydride (NaBH4, 1.5 eq) or sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, N-(Cyclohexylmethyl)-4-(heptyloxy)aniline, should be purified by column chromatography.

G cluster_0 Part A: Synthesis of 4-(heptyloxy)aniline cluster_1 Part B: Synthesis of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline 4-aminophenol 4-aminophenol Reaction_Vessel_A Reaction_Vessel_A 4-aminophenol->Reaction_Vessel_A 1.0 eq Workup_A Workup_A Reaction_Vessel_A->Workup_A Reflux 1-bromoheptane 1-bromoheptane 1-bromoheptane->Reaction_Vessel_A 1.1 eq K2CO3 K2CO3 K2CO3->Reaction_Vessel_A 2.0 eq Purification_A Purification_A Workup_A->Purification_A Extraction 4-(heptyloxy)aniline 4-(heptyloxy)aniline Purification_A->4-(heptyloxy)aniline Column Chromatography Reaction_Vessel_B Reaction_Vessel_B 4-(heptyloxy)aniline->Reaction_Vessel_B 1.0 eq Reduction Reduction Reaction_Vessel_B->Reduction Imine Formation Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde->Reaction_Vessel_B 1.1 eq Workup_B Workup_B Reduction->Workup_B Stir Overnight NaBH4 NaBH4 NaBH4->Reduction 1.5 eq Purification_B Purification_B Workup_B->Purification_B Extraction Final_Product N-(Cyclohexylmethyl)-4-(heptyloxy)aniline Purification_B->Final_Product Column Chromatography G Synthesized_Compound Synthesized_Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR Proton & Carbon Environments MS Mass Spectrometry (HRMS) Synthesized_Compound->MS Exact Mass FTIR FTIR Spectroscopy Synthesized_Compound->FTIR Vibrational Modes HPLC HPLC Analysis Synthesized_Compound->HPLC >95% Purity Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Proton & Carbon Environments Elemental_Composition Elemental_Composition MS->Elemental_Composition Exact Mass Functional_Groups Functional_Groups FTIR->Functional_Groups Vibrational Modes Purity_Assessment Purity_Assessment HPLC->Purity_Assessment >95% Purity

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline: A Proposed Investigation Centered on the GPR55 Receptor

Abstract N-(Cyclohexylmethyl)-4-(heptyloxy)aniline is a novel synthetic compound with a chemical structure suggestive of potential biological activity. To date, its mechanism of action remains uncharacterized.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(Cyclohexylmethyl)-4-(heptyloxy)aniline is a novel synthetic compound with a chemical structure suggestive of potential biological activity. To date, its mechanism of action remains uncharacterized. This guide puts forth a comprehensive, multi-faceted research plan to elucidate the pharmacological profile of this molecule. Drawing from structural similarities to known bioactive compounds, we hypothesize that N-(Cyclohexylmethyl)-4-(heptyloxy)aniline may interact with the G protein-coupled receptor 55 (GPR55), an orphan receptor implicated in a variety of physiological processes.[1] This document provides a detailed roadmap for researchers and drug development professionals, outlining a series of robust experimental protocols designed to rigorously test this hypothesis and characterize the compound's downstream signaling effects. The proposed workflow emphasizes scientific integrity, featuring self-validating experimental designs and a commitment to authoritative grounding in established methodologies.

Introduction: The Enigma of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline

The quest for novel therapeutic agents necessitates the thorough characterization of new chemical entities. N-(Cyclohexylmethyl)-4-(heptyloxy)aniline presents an intriguing case. Its structure, featuring a cyclohexyl moiety linked to an aniline core with a heptyloxy tail, suggests potential lipophilicity and interaction with membrane-bound proteins. While direct biological data for this compound is not yet available in the public domain, its structural components bear resemblance to ligands known to interact with various receptor systems, including certain G protein-coupled receptors (GPCRs).

This guide is predicated on a central, testable hypothesis: N-(Cyclohexylmethyl)-4-(heptyloxy)aniline acts as a ligand for the G protein-coupled receptor 55 (GPR55). GPR55 is a compelling putative target due to its recognition of a diverse range of ligands, including some cannabinoid-like molecules.[2][3][4] The receptor is coupled to Gα13 and activates the RhoA signaling pathway, leading to downstream effects on intracellular calcium levels and the activation of various transcription factors.[1][5][6]

This document will detail the necessary experimental steps to:

  • Determine if N-(Cyclohexylmethyl)-4-(heptyloxy)aniline directly binds to GPR55.

  • Characterize the nature of this interaction (e.g., agonist, antagonist, or allosteric modulator).

  • Elucidate the downstream signaling pathways modulated by the compound upon receptor engagement.

  • Assess the functional consequences of receptor activation in a cellular context.

Foundational Assays: Establishing Target Engagement

The initial and most critical step is to ascertain whether N-(Cyclohexylmethyl)-4-(heptyloxy)aniline physically interacts with GPR55.[7] A combination of biochemical and cell-based binding assays will provide a definitive answer.

Radioligand Binding Assay: A Quantitative Assessment of Affinity

Rationale: The radioligand binding assay is a gold-standard method for quantifying the affinity of a test compound for a specific receptor.[8] By competing with a known radiolabeled GPR55 ligand, we can determine the binding affinity (Ki) of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline.

Experimental Protocol: GPR55 Radioligand Competition Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably overexpressing human GPR55.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.[9]

    • Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.

  • Assay Setup:

    • In a 96-well plate, combine the GPR55-expressing membranes with a fixed concentration of a suitable radiolabeled GPR55 agonist (e.g., [3H]-LPI or a synthetic equivalent).

    • Add increasing concentrations of unlabeled N-(Cyclohexylmethyl)-4-(heptyloxy)aniline.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known GPR55 agonist).

  • Incubation and Detection:

    • Incubate the plate at a controlled temperature to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Parameter Description
IC50 Concentration of competitor that displaces 50% of the radioligand.
Ki Inhibitory constant, representing the affinity of the competitor for the receptor.

Functional Characterization: From Binding to Biological Response

Demonstrating binding is the first step; the next is to understand the functional consequence of this interaction. Is N-(Cyclohexylmethyl)-4-(heptyloxy)aniline an agonist that activates the receptor, an antagonist that blocks activation, or an inverse agonist that reduces basal receptor activity?

GTPγS Binding Assay: A Proximal Measure of G Protein Activation

Rationale: GPCR activation leads to the exchange of GDP for GTP on the associated Gα subunit.[9] The GTPγS binding assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation, providing a direct readout of receptor agonism.[3][4]

Experimental Protocol: [35S]GTPγS Binding Assay

  • Membrane Preparation:

    • Use membranes prepared from HEK293 cells overexpressing GPR55, as described in the radioligand binding assay.

  • Assay Components:

    • Assay buffer containing GDP to ensure G proteins are in an inactive state.

    • [35S]GTPγS.

    • Increasing concentrations of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline.

    • Control wells for basal binding (no agonist), maximal stimulation (a known GPR55 agonist), and non-specific binding.

  • Procedure:

    • Incubate the membranes with the test compound and GDP.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate to allow for nucleotide exchange.

    • Terminate the reaction and separate bound from free [35S]GTPγS by filtration.

    • Quantify the bound radioactivity by scintillation counting.

  • Data Analysis:

    • Plot the stimulated [35S]GTPγS binding against the logarithm of the agonist concentration.

    • Determine the EC50 (effective concentration to elicit 50% of the maximal response) and Emax (maximal effect) from the dose-response curve.

Parameter Description
EC50 Concentration of agonist that produces 50% of the maximal response.
Emax The maximum response achievable by the agonist.
Intracellular Calcium Mobilization Assay: A Key Downstream Signal

Rationale: GPR55 activation is known to induce the release of calcium from intracellular stores.[2][4][10] Measuring changes in intracellular calcium concentration provides a robust functional readout of receptor activation in intact cells.

Experimental Protocol: Flourometric Calcium Assay

  • Cell Preparation:

    • Plate GPR55-expressing HEK293 cells in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition and Measurement:

    • Use a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader to measure the baseline fluorescence.

    • Add increasing concentrations of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline to the wells.

    • Continuously monitor the fluorescence intensity over time to detect changes in intracellular calcium.

  • Data Analysis:

    • Quantify the peak fluorescence response for each concentration of the test compound.

    • Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve.

    • Determine the EC50 and Emax values.

Delving Deeper: Mapping the Signaling Cascade

Assuming N-(Cyclohexylmethyl)-4-(heptyloxy)aniline is confirmed as a GPR55 agonist, the subsequent step is to delineate the downstream signaling pathways it modulates.

RhoA Activation Assay

Rationale: GPR55 is canonically coupled to Gα13, which in turn activates the small GTPase RhoA.[1][5] Measuring the levels of active, GTP-bound RhoA is a key confirmation of this signaling axis.

Experimental Protocol: RhoA Pull-Down Assay

  • Cell Treatment and Lysis:

    • Treat GPR55-expressing cells with N-(Cyclohexylmethyl)-4-(heptyloxy)aniline for various time points.

    • Lyse the cells in a buffer that preserves protein-protein interactions.

  • Pull-Down of Active RhoA:

    • Incubate the cell lysates with a recombinant protein containing the Rho-binding domain of a Rho effector protein (e.g., Rhotekin) fused to an affinity tag (e.g., GST) and immobilized on beads. This will specifically pull down GTP-bound (active) RhoA.

  • Detection by Western Blotting:

    • Elute the bound proteins from the beads.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with an antibody specific for RhoA to detect the amount of activated RhoA.

    • Normalize to the total amount of RhoA in the cell lysates.

ERK1/2 Phosphorylation Assay

Rationale: Activation of GPR55 has been linked to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), although this can be ligand-dependent.[2][10]

Experimental Protocol: Western Blot Analysis of p-ERK1/2

  • Cell Stimulation and Lysis:

    • Starve GPR55-expressing cells to reduce basal ERK1/2 phosphorylation.

    • Stimulate the cells with N-(Cyclohexylmethyl)-4-(heptyloxy)aniline for different durations.

    • Lyse the cells and determine the protein concentration.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody that specifically recognizes the phosphorylated form of ERK1/2 (p-ERK1/2).

    • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

  • Densitometric Analysis:

    • Quantify the band intensities for p-ERK1/2 and total ERK1/2.

    • Express the results as the ratio of p-ERK1/2 to total ERK1/2.

Visualizing the Mechanism: Signaling Pathways and Workflows

GPR55_Signaling_Pathway

Experimental_Workflow

Concluding Remarks and Future Directions

The comprehensive experimental plan detailed in this guide provides a rigorous and logical framework for elucidating the mechanism of action of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline. By systematically progressing from initial target engagement studies to the characterization of downstream signaling events, researchers can build a robust pharmacological profile of this novel compound.

Should N-(Cyclohexylmethyl)-4-(heptyloxy)aniline prove to be a potent and selective GPR55 modulator, this would open up exciting avenues for further research. Given the involvement of GPR55 in processes such as pain sensation, inflammation, and bone metabolism, this compound could represent a valuable new tool for probing the biology of this receptor and a potential starting point for the development of novel therapeutics.[1] Conversely, if the compound does not interact with GPR55, the assays described herein can be adapted to screen against other potential targets, demonstrating the versatility of this systematic approach to mechanism of action studies.

References

  • GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC. (n.d.).
  • GPR55 - Wikipedia. (n.d.).
  • GPR55: signaling pathways and functions - PMC. (n.d.).
  • GPR55 ligands promote receptor coupling to multiple signalling pathways - Iowans for Medical Marijuana. (2010, February 5).
  • Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC. (n.d.).
  • What are GPR55 agonists and how do they work? - Patsnap Synapse. (2024, June 25).
  • G Protein-Coupled Receptor Signaling : Methods and Protocols - New York University Shanghai - NYU Libraries. (n.d.).
  • Biochemical assays in drug discovery and development - Celtarys Research. (2025, July 24).
  • Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC. (2017, June 9).
  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (2025, September 12).
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020, July 24).
  • Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT. (2018, July 20).
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. (n.d.).
  • Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - Company of Biologists Journals. (2025, January 15).
  • Ligand-Activated G Protein- Coupled Receptor Internalization l Protocol Preview - YouTube. (2022, August 3).
  • Bicyclic imidazole-4-one derivatives: a new class of antagonists for the orphan G protein-coupled receptors GPR18 and GPR55 - MedChemComm (RSC Publishing). (n.d.).
  • GPR55: a new member of the cannabinoid receptor clan? - PMC. (n.d.).
  • GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Robust and Selective Synthesis of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline

Abstract & Introduction N-alkylated anilines are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their synthesis is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

N-alkylated anilines are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their synthesis is a cornerstone of medicinal and process chemistry. This document provides a comprehensive, field-proven guide for the synthesis of a specific secondary amine, N-(Cyclohexylmethyl)-4-(heptyloxy)aniline, starting from 4-heptyloxyaniline. The chosen methodology, reductive amination, is highlighted for its superior selectivity, operational simplicity, and high yield, offering a significant advantage over classical N-alkylation methods. This protocol is designed to be a self-validating system, providing researchers with a reliable and scalable procedure for obtaining the target compound with high purity.

Synthetic Strategy: The Rationale for Reductive Amination

The N-alkylation of primary amines is a fundamental transformation, yet it presents a significant challenge: controlling selectivity.[4] While classical methods using alkyl halides are straightforward, they are often plagued by over-alkylation, leading to the formation of undesired tertiary amines and quaternary ammonium salts.[4]

For the synthesis of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline, we have selected reductive amination as the method of choice. This strategy involves two key stages that occur in a single pot:

  • Imine Formation: The nucleophilic 4-heptyloxyaniline attacks the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde. This condensation reaction, often catalyzed by a weak acid, forms a Schiff base (imine) intermediate, releasing a molecule of water.

  • In Situ Reduction: A mild and selective reducing agent, introduced into the same reaction vessel, reduces the imine C=N double bond to a C-N single bond, yielding the target secondary amine.

This approach is superior because the reducing agent employed, sodium triacetoxyborohydride, is not potent enough to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion) intermediate.[5] This chemoselectivity is the cornerstone of the reaction's success, preventing side reactions and simplifying purification. Furthermore, this "one-pot" method is atom-economical and aligns with the principles of green chemistry by reducing waste and procedural steps.[6][7][8]

Reaction Mechanism: The Pathway to N-Alkylation

The mechanism proceeds through a well-established pathway, catalyzed by a catalytic amount of acetic acid which facilitates both the formation and the reduction of the imine.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aniline 4-Heptyloxyaniline (Nucleophile) Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal + Aldehyde (Acid Catalyst, H⁺) Aldehyde Cyclohexanecarboxaldehyde (Electrophile) Imine Iminium Ion (Schiff Base) Hemiaminal->Imine - H₂O H2O H₂O Reducer NaBH(OAc)₃ (Hydride Source) Imine->Reducer Intermediate for Reduction Product N-(Cyclohexylmethyl)-4- (heptyloxy)aniline Reducer->Product Hydride Attack

Caption: Mechanism of Reductive Amination.

Detailed Experimental Protocol

This protocol is optimized for a 5 mmol scale but can be adjusted proportionally.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsQuantityNotes
4-Heptyloxyaniline207.325.01.01.04 gStarting amine.
Cyclohexanecarboxaldehyde112.175.51.10.62 g (0.68 mL)Ensure purity; distill if necessary.[9]
Sodium Triacetoxyborohydride211.947.51.51.59 gMild reducing agent. Handle with care.[5]
Acetic Acid (Glacial)60.050.50.1~30 µLCatalyst for imine formation.
Dichloromethane (DCM)---50 mLAnhydrous, reaction solvent.
Saturated NaHCO₃ (aq)---30 mLFor quenching the reaction.
Brine (Saturated NaCl)---30 mLFor aqueous wash.
Anhydrous MgSO₄---~5 gFor drying the organic layer.
Silica Gel (230-400 mesh)---As neededFor column chromatography.
Experimental Workflow Diagram

G start Start: Assemble Glassware setup 1. Dissolve 4-heptyloxyaniline and cyclohexanecarboxaldehyde in DCM start->setup catalyst 2. Add catalytic acetic acid setup->catalyst imine_formation 3. Stir at RT for 1h (Imine Formation) catalyst->imine_formation reduction 4. Add NaBH(OAc)₃ portion-wise imine_formation->reduction monitor 5. Monitor reaction by TLC (Typically 4-12h) reduction->monitor quench 6. Quench with sat. NaHCO₃ monitor->quench extract 7. Separate layers, extract aqueous phase with DCM (2x) quench->extract wash 8. Combine organic layers, wash with brine extract->wash dry 9. Dry over anhydrous MgSO₄ wash->dry filter_concentrate 10. Filter and concentrate under reduced pressure dry->filter_concentrate purify 11. Purify crude oil by silica gel chromatography filter_concentrate->purify end End: Pure Product purify->end

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-heptyloxyaniline (1.04 g, 5.0 mmol) and anhydrous dichloromethane (50 mL). Stir until all the solid has dissolved.

  • Imine Formation: To the stirred solution, add cyclohexanecarboxaldehyde (0.68 mL, 5.5 mmol) followed by glacial acetic acid (~30 µL, 0.5 mmol). Seal the flask and stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the reaction mixture in three portions over 10 minutes. Note: The addition may cause slight effervescence. Keep the flask loosely capped.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-12 hours.

  • Work-up & Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the excess reagent and acid catalyst.

  • Extraction: Shake the separatory funnel vigorously. Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of DCM.

  • Washing and Drying: Combine all organic layers and wash once with 30 mL of brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil using flash column chromatography on silica gel. Elute with a gradient of 2% to 10% ethyl acetate in hexanes to isolate the pure N-(Cyclohexylmethyl)-4-(heptyloxy)aniline.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure. The ¹H NMR spectrum is expected to show characteristic peaks for the aromatic protons, the heptyloxy chain, the cyclohexyl ring, and the methylene bridge connecting the two moieties.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ for C₂₀H₃₃NO: 304.26).

  • FTIR Spectroscopy: To confirm the presence of the N-H bond in the secondary amine and the absence of the C=O stretch from the starting aldehyde.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated chemical fume hood. Dichloromethane is a volatile and potentially hazardous solvent.

  • Reagent Handling: Sodium triacetoxyborohydride is a moisture-sensitive and water-reactive reagent. Handle it quickly in a dry environment and quench it carefully. Acetic acid is corrosive.

References

  • Heath, R. S., et al. (2019). Biocatalytic oxidation of 1,4-cyclohexanedimethanol. This reference, while focused on the synthesis of a related aldehyde, provides context on primary alcohol oxidation reactions relevant to starting material synthesis.
  • Organic Syntheses. Catalytic asymmetric addition of an in-situ prepared arylzinc to cyclohexanecarboxaldehyde. Details handling and purification of cyclohexanecarboxaldehyde. Available at: [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Available at: [Link]

  • Pelletier, G., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. Available at: [Link]

  • GalChimia. (2010). Alkylation of amines with alkylboronic acids. Discusses challenges of selective monoalkylation. Available at: [Link]

  • Ishitani, H., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie. Available at: [Link]

  • Ghosh, A., et al. (2023). Acid-catalysed N-alkylation of anilines with activated 1-H-indanol. Arkivoc. Available at: [Link]

  • Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. General applications of aniline derivatives. Available at: [Link]

  • Knowde. (2023). Industrial Applications of Aniline. Overview of aniline's role in various industries. Available at: [Link]

  • Wong, C. M., et al. (2017). Supporting Information for Green Chem., 2017, 19, 3142-3151. Provides NMR data for a similar compound, N-(cyclohexylmethyl)aniline. Available at: [Link]

  • Austin, J. M., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. N-cyclohexyl-4-methoxyaniline. Database entry for a structurally related compound. Available at: [Link]

Sources

Application

Application Note: A Multi-Step Protocol for the Purification of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline

Abstract This document provides a comprehensive, field-proven guide for the purification of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline, a secondary amine intermediate often synthesized for applications in materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the purification of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline, a secondary amine intermediate often synthesized for applications in materials science and drug discovery. Starting from a crude reaction mixture, typically derived from reductive amination, this protocol details a multi-step strategy involving an initial acid-base liquid-liquid extraction, primary purification via modified flash column chromatography, and an optional final polishing step through recrystallization. The rationale behind each procedural choice is explained to empower researchers to adapt the methodology as needed. This guide is intended for chemists and drug development professionals seeking to achieve high purity of the target compound, a critical requirement for subsequent applications and characterization.

Introduction and Impurity Profile Analysis

N-(Cyclohexylmethyl)-4-(heptyloxy)aniline is a disubstituted aniline derivative featuring both aliphatic and aromatic moieties. Its synthesis is most commonly achieved via the reductive amination of 4-(heptyloxy)aniline with cyclohexanecarboxaldehyde. This reaction, while generally efficient, can produce a variety of impurities that must be removed to ensure the integrity of downstream experiments or applications.[1]

A successful purification strategy begins with understanding the potential impurities. Based on the typical reductive amination pathway, the crude product may contain the species listed in Table 1.

Table 1: Potential Impurity Profile from Reductive Amination Synthesis

Impurity ClassSpecific Compound(s)Physicochemical PropertiesTarget Removal Step
Starting Materials 4-(heptyloxy)anilinePrimary amine, more polar than productColumn Chromatography
CyclohexanecarboxaldehydeNeutral, non-basicAcid-Base Extraction
Reaction Intermediates N-(cyclohexylidene)-4-(heptyloxy)aniline (Imine)Weakly basic, prone to hydrolysisAqueous Workup / Column Chromatography
Over-alkylation Products N,N-bis(cyclohexylmethyl)-4-(heptyloxy)anilineTertiary amine, less polar than productColumn Chromatography
Reducing Agent Byproducts Borate salts, acetatesHighly polar, ionicAcid-Base Extraction

The purification workflow is therefore designed as a sequential process to efficiently remove these distinct classes of impurities.

G cluster_0 A Crude Reaction Mixture B Step 1: Acid-Base Liquid-Liquid Extraction A->B Removes ionic byproducts & unreacted aldehyde C Step 2: Flash Column Chromatography B->C Separates amines by polarity (primary vs. secondary vs. tertiary) D Optional Step 3: Recrystallization / Salt Formation C->D Final polishing for ultra-high purity E Pure N-(Cyclohexylmethyl) -4-(heptyloxy)aniline (>99%) C->E If sufficient purity achieved D->E

Figure 1: A multi-step workflow for the purification of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline.

Part A: Initial Purification via Acid-Base Extraction

This initial workup is designed to remove non-basic organic impurities, primarily residual cyclohexanecarboxaldehyde, and any water-soluble byproducts from the reducing agent. The principle relies on the basicity of the amine functional group, which allows it to be protonated and subsequently deprotonated to move between aqueous and organic phases.[2]

Protocol 2.1: Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). The target secondary amine and any unreacted primary amine will be protonated and move into the aqueous layer. The neutral aldehyde will remain in the organic layer.

  • Phase Separation: Separate the layers. Retain the acidic aqueous layer , which now contains the protonated amines. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >10. This deprotonates the amine salts, causing them to precipitate or form an oil.

  • Re-extraction: Extract the basified aqueous solution multiple times with fresh ethyl acetate or DCM. The deprotonated, neutral amines will now move back into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amine mixture.

Part B: Primary Purification via Flash Column Chromatography

Flash column chromatography is the core purification step, designed to separate the desired secondary amine from the more polar primary amine starting material and the less polar tertiary amine byproduct.

A significant challenge in purifying amines on standard silica gel is their basicity. The amine can interact strongly with acidic silanol groups on the silica surface, leading to significant peak tailing and poor separation.[3] To counteract this, the mobile phase is typically modified with a small amount of a competitive base, like triethylamine.[4]

Protocol 3.1: Modified Flash Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). Add 0.5-1% triethylamine to the TLC mobile phase. The ideal system should give the target compound an Rf value of approximately 0.2-0.4.[4]

  • Column Packing: Pack a flash chromatography column with silica gel using the selected eluent (containing 0.5-1% triethylamine).

  • Sample Loading: Dissolve the crude amine mixture from Part A in a minimal amount of the mobile phase or DCM. For less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and loading the resulting powder onto the column.[4]

  • Elution: Run the column with the triethylamine-modified eluent, maintaining positive pressure.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. The expected elution order is: less polar tertiary amine -> desired secondary amine -> more polar primary amine.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Co-evaporation with a solvent like DCM may be necessary to completely remove the higher-boiling triethylamine.

G cluster_0 Start Poor Separation or Significant Peak Tailing CheckTEA Is 0.5-1% Triethylamine in the Mobile Phase? Start->CheckTEA AddTEA Action: Add 0.5-1% TEA to the eluent and re-run. CheckTEA->AddTEA No CheckPolarity Is the Rf value between 0.2-0.4? CheckTEA->CheckPolarity Yes AdjustPolarity Action: Adjust solvent ratio. Increase polar component to lower Rf. Decrease to raise Rf. CheckPolarity->AdjustPolarity No ConsiderAmineSilica Action: For very difficult separations, use an amine-functionalized silica column. CheckPolarity->ConsiderAmineSilica Yes

Figure 2: Troubleshooting logic for amine purification by column chromatography.

Part C: Final Polishing via Recrystallization (Optional)

For applications requiring exceptionally high purity (>99.5%), a final recrystallization step can be employed. If the purified freebase amine is a solid at room temperature, it can be recrystallized directly. If it is an oil, converting it to a salt, such as a hydrochloride salt, can induce crystallization.[4]

Protocol 4.1: Recrystallization from a Mixed Solvent System

This protocol is a general guideline; solvent choice must be optimized experimentally.[5] An ethanol/water system is often a good starting point for substituted anilines.

  • Dissolution: Dissolve the purified amine in a minimal amount of a hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Induce Saturation: While heating, add a "poor" solvent (e.g., hot deionized water) dropwise until the solution becomes faintly cloudy, indicating saturation.[5]

  • Clarification: Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of an ice-cold mixture of the recrystallization solvents.

  • Drying: Allow the crystals to air-dry completely or dry them in a vacuum oven at a temperature well below the melting point.

Protocol 4.2: Crystallization as a Hydrochloride Salt
  • Salt Formation: Dissolve the purified amine oil in a suitable solvent like diethyl ether or ethyl acetate.

  • Acidification: Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate.

  • Isolation and Recrystallization: Collect the solid salt by filtration. The salt can then be recrystallized using a suitable solvent system (e.g., ethanol/ether) following the general procedure in Protocol 4.1.

Purity Assessment

The purity of the final product should be rigorously assessed using a combination of methods.

Table 2: Methods for Final Purity and Identity Confirmation

MethodPurposeExpected Result for Pure Product
TLC Assess purityA single spot with the expected Rf value.
¹H NMR Confirm structure and purityAbsence of signals from impurities (e.g., aldehyde proton at ~9-10 ppm, primary amine N-H protons). Correct integration ratios for all protons.
LC-MS Confirm molecular weight and purityA single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
Melting Point Assess purityA sharp, defined melting point range.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

Method

GC-MS analysis of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline

Application Note: AN-GCMS-2026-02 Method Development and Validation for the Analysis of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline by GC-MS Abstract & Scope This technical guide outlines a robust protocol for the qualitat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GCMS-2026-02 Method Development and Validation for the Analysis of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline by GC-MS

Abstract & Scope

This technical guide outlines a robust protocol for the qualitative identification and quantitative analysis of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline (CAS: 1040689-80-2).[1] As a lipophilic secondary aromatic amine, this compound presents specific analytical challenges, including potential peak tailing due to active hydrogen bonding and low volatility (MW ~303.48 g/mol ).

This protocol prioritizes chemical derivatization using Trifluoroacetic Anhydride (TFAA) to ensure chromatographic symmetry and sensitivity.[2] It is designed for researchers in pharmaceutical intermediate profiling, liquid crystal synthesis, and materials science.

Chemical Profile & Analytical Challenges

PropertySpecificationAnalytical Implication
Formula

High carbon content requires high final oven temperatures (>300°C).[1]
MW 303.48 g/mol Amenable to GC, but borderline for standard split/splitless inlets without high heat.
Functionality Secondary Amine (-NH-)Critical: The N-H moiety interacts with silanols in the column/liner, causing peak tailing.[1] Derivatization is required for trace analysis.[1]
Substituents Heptyloxy (Ether)Lipophilic tail increases retention time; susceptible to inductive cleavage in EI source.[1]
Boiling Point Est. >380°CRequires high-temperature column phases (e.g., 5% Phenyl).[1]

Experimental Workflow

Reagents and Materials[1][2][3][4][5][6][7]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1] DCM is preferred for solubility of the lipid tail.

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA).[1][2][3]

    • Why TFAA? While Silylation (BSTFA) is common, Acylation (TFAA) forms a highly stable amide with secondary anilines, completely suppressing basicity and improving peak shape more effectively than TMS derivatives for this specific class.

  • Internal Standard (IS): N-Cyclohexylaniline or Deuterated Anthracene (

    
    ).[1]
    
Sample Preparation Protocol
  • Step 1: Stock Solution: Dissolve 10 mg of analyte in 10 mL DCM (1 mg/mL).

  • Step 2: Working Standard: Dilute Stock to 50 µg/mL. Add IS at 10 µg/mL.

  • Step 3: Derivatization (Acylation):

    • Transfer 200 µL of Working Standard to a reaction vial.

    • Add 50 µL TFAA .

    • Cap immediately and incubate at 60°C for 30 minutes .

    • Evaporate to dryness under a gentle stream of Nitrogen (

      
      ).[1]
      
    • Reconstitute in 200 µL Ethyl Acetate.

    • Note: This converts the analyte to N-(Cyclohexylmethyl)-N-(trifluoroacetyl)-4-(heptyloxy)aniline.

Workflow Diagram

G cluster_0 Sample Prep cluster_1 GC-MS Analysis S1 Sample Dissolution (DCM) S2 Add TFAA (Acylation) S1->S2 S3 Incubate 60°C, 30 min S2->S3 S4 N2 Evap & Reconstitute S3->S4 G1 Injection (Splitless) S4->G1 Inject 1µL G2 Separation (DB-5MS) G1->G2 G3 Detection (EI Source) G2->G3

Figure 1: Optimized derivatization and analysis workflow for secondary aromatic amines.

Instrumental Method (GC-MS)

System: Agilent 7890/5977 or equivalent single quadrupole system.

ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Ultra-Inert phase essential to minimize amine adsorption.[1]
Inlet Temp 280°CEnsures rapid volatilization of the high MW derivative.
Injection Mode Splitless (Purge flow 50 mL/min at 1.0 min)Maximizes sensitivity for trace impurities.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.[1]
Oven Program 100°C (1 min)

20°C/min

320°C (Hold 5 min)
Fast ramp prevents broadening; high final temp elutes the heptyl tail.
Transfer Line 300°CPrevents condensation of the lipophilic analyte.
Ion Source EI (70 eV), 230°CStandard ionization energy.
Scan Range 40 - 500

Covers molecular ion and key fragments.

Data Analysis & Interpretation

Fragmentation Mechanism (EI Source)

Understanding the mass spectrum is crucial for confirmation.[1]

  • Derivative MW: 303 (Parent) + 97 (TFA group) - 1 (H) = 399 Da .

  • Key Fragments:

    • Molecular Ion (

      
      ): 
      
      
      
      399.[1] Distinct, though potentially weak due to the labile ether chain.
    • 
      -Cleavage (Amine Core):  The bond between the Nitrogen and the Cyclohexylmethyl 
      
      
      
      is vulnerable.
      • Loss of Cyclohexyl radical (

        
        , mass 83).
        
      • Base Peak Candidate:

        
         316 (
        
        
        
        ).
    • Ether Cleavage: Cleavage of the heptyl chain.[1]

      • Loss of

        
         radical.[1]
        
      • Fragment:

        
         300.
        
    • Tropylium Ion: Aromatic clusters around

      
       77 and 91 are expected.[1]
      
Fragmentation Pathway Diagram

Frag M Molecular Ion (TFA deriv) m/z 399 F1 [M - Cyclohexyl]+ m/z 316 (Base Peak) M->F1 Alpha Cleavage (-83 Da) F2 [M - Heptyl]+ m/z 300 M->F2 Ether Cleavage (-99 Da) F3 TFA-Aniline Core m/z 202 F1->F3 Rearrangement

Figure 2: Predicted Electron Ionization (EI) fragmentation pathways for the TFA-derivative.

Method Validation Criteria

To ensure the method is "Self-Validating" (Trustworthiness), perform the following System Suitability Tests (SST):

  • Tailing Factor (

    
    ):  Calculate 
    
    
    
    at 5% peak height.[1]
    • Acceptance:

      
      .[1] If 
      
      
      
      , the liner is active (replace with Ultra Inert liner) or derivatization was incomplete.
  • Derivatization Efficiency: Monitor the presence of the underivatized parent ion (

    
     303).
    
    • Acceptance: Underivatized peak area < 2% of total analyte area.

  • Linearity: 5-point calibration curve (1 – 100 µg/mL).

    • Acceptance:

      
      .[1][4][5]
      

Troubleshooting

  • Issue: Low sensitivity or missing peaks.

    • Cause: The TFA derivative is volatile but can degrade if the injector is too hot or dirty.

    • Fix: Lower inlet to 260°C and replace the septum/liner. Ensure the solvent (Ethyl Acetate) is strictly anhydrous.

  • Issue: Extra peaks at M+14 or M+28.

    • Cause: Homolog impurities in the heptyloxy chain (e.g., hexyloxy or octyloxy analogs).

    • Fix: These are likely synthesis byproducts, not artifacts. Report as related impurities.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Electron Ionization Mass Spectra of Amides and Anilines.[1] National Institute of Standards and Technology. [Link]

  • Little, J. L. (1999).[1] Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.[1] (Contextualizing secondary amine stability).

  • PubChem. (2024).[1] Compound Summary: N-cyclohexyl-4-methoxyaniline (Structural Analog).[1] National Library of Medicine. [Link]

Sources

Application

Application Note: Synthesis &amp; Process Optimization of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline

Executive Summary & Strategic Importance N-(Cyclohexylmethyl)-4-(heptyloxy)aniline represents a critical class of "Late-Stage Intermediates" (LSIs) used in the development of lipophilic pharmaceutical agents. Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

N-(Cyclohexylmethyl)-4-(heptyloxy)aniline represents a critical class of "Late-Stage Intermediates" (LSIs) used in the development of lipophilic pharmaceutical agents. Its structural motif—a secondary amine linking a cycloaliphatic ring and a long-chain alkoxy-aryl system—is frequently employed to modulate the LogP (partition coefficient) and membrane permeability of drug candidates targeting G-Protein Coupled Receptors (GPCRs) and ion channels.

This Application Note provides a validated, scalable protocol for synthesizing this precursor via Reductive Amination . Unlike direct alkylation (which suffers from over-alkylation impurities), this protocol utilizes Sodium Triacetoxyborohydride (STAB) to ensure chemoselectivity, high yield (>85%), and strict control over genotoxic impurities (GTIs).

Key Applications
  • Medicinal Chemistry: Scaffold for MCH-1 antagonists and CETP inhibitors.

  • Material Science: Mesogenic precursor for liquid crystal formulations.

  • Process Chemistry: Model system for optimizing "reductive alkylation" of electron-rich anilines.

Synthetic Route Analysis

The synthesis targets the formation of a C-N bond between 4-(heptyloxy)aniline (nucleophile) and cyclohexanecarbaldehyde (electrophile).

Reaction Pathway (Graphviz Visualization)

ReactionPathway Reactant1 4-(Heptyloxy)aniline (Nucleophile) Hemiaminal Hemiaminal Intermediate Reactant1->Hemiaminal DCM, 25°C Reactant2 Cyclohexanecarbaldehyde (Electrophile) Reactant2->Hemiaminal Imine Imine Species (Schiff Base) Hemiaminal->Imine - H2O (Equilibrium) Product N-(Cyclohexylmethyl)- 4-(heptyloxy)aniline Imine->Product NaBH(OAc)3 (Reduction) OverAlk Tertiary Amine (Impurity) Product->OverAlk Excess Aldehyde (Avoid)

Figure 1: Stepwise mechanistic pathway. The protocol prioritizes the rapid reduction of the Imine species to prevent equilibrium reversal or over-alkylation.

Detailed Experimental Protocol

Safety Warning: Sodium Triacetoxyborohydride (STAB) releases acetic acid upon reaction. Ensure adequate ventilation. 4-(heptyloxy)aniline may be a skin sensitizer.

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
4-(Heptyloxy)aniline 1.0Limiting ReagentPurity >98% (HPLC)
Cyclohexanecarbaldehyde 1.1 - 1.2ElectrophileFreshly distilled (avoid acid impurities)
NaBH(OAc)3 (STAB) 1.4 - 1.5Reducing AgentMild hydride source; tolerates aldehydes
Acetic Acid (AcOH) 1.0CatalystPromotes imine formation
Dichloromethane (DCM) 10 VolSolventAnhydrous (Water <0.05%)
Step-by-Step Procedure
Phase 1: Imine Formation (In Situ)
  • Charge a dry 3-neck round-bottom flask with 4-(heptyloxy)aniline (10.0 g, 48.2 mmol) and anhydrous DCM (100 mL).

  • Add Cyclohexanecarbaldehyde (5.95 g, 53.0 mmol) in one portion.

  • Add Acetic Acid (2.9 g, 48.2 mmol). Note: The acid catalyzes the dehydration of the hemiaminal to the imine.

  • Stir at 20–25°C for 30–60 minutes under Nitrogen atmosphere.

    • Checkpoint: Monitor by TLC (20% EtOAc/Hexane) or HPLC. The aniline peak should diminish as the less polar imine forms.

Phase 2: Selective Reduction
  • Cool the mixture to 0–5°C using an ice bath. Reason: Exotherm control.

  • Add NaBH(OAc)3 (15.3 g, 72.3 mmol) portion-wise over 15 minutes.

    • Observation: Mild gas evolution (H2) may occur; ensure venting.

  • Warm to room temperature (20–25°C) and stir for 4–12 hours.

    • End-Point: Reaction is complete when Imine < 1% by HPLC area.

Phase 3: Workup & Purification (Acid-Base Swing)

This specific workup leverages the basicity of the product to remove neutral impurities (unreacted aldehyde).

WorkupLogic RxnMix Reaction Mixture (Product + Boron salts + Aldehyde) Quench Quench: Sat. NaHCO3 RxnMix->Quench OrgLayer1 Organic Layer (Product + Neutral Impurities) Quench->OrgLayer1 AcidWash Acid Extraction (1M HCl) OrgLayer1->AcidWash AqLayerAcid Aqueous Layer (Acidic) Contains: Product (Salt form) AcidWash->AqLayerAcid Product Protonates (Soluble in Water) OrgLayerWaste Organic Waste Contains: Aldehyde/Neutrals AcidWash->OrgLayerWaste Neutrals stay in Organic BaseFree Basify (NaOH) & Extract AqLayerAcid->BaseFree FinalProd Pure Product (Free Base) BaseFree->FinalProd

Figure 2: Acid-Base "Swing" Purification Strategy. This method eliminates the need for column chromatography in many cases.

  • Quench by slowly adding saturated aqueous NaHCO3 (100 mL). Stir for 30 mins to decompose boron complexes.

  • Separate phases. Wash the organic layer with 1M HCl (2 x 50 mL).

    • Crucial Step: The product (secondary amine) will protonate and move to the aqueous layer. Unreacted aldehyde and non-basic impurities remain in the DCM.

  • Discard the DCM layer (or back-extract once to ensure yield).

  • Basify the combined aqueous acidic layers with 4M NaOH until pH > 12. The product will oil out as a milky emulsion.

  • Extract the now-basic aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Dry (MgSO4), filter, and concentrate under reduced pressure.

Process Analytical Technology (PAT) & Quality Control

To ensure pharmaceutical grade quality, the following Critical Quality Attributes (CQAs) must be monitored.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 mins (High lipophilicity requires strong organic elution).

  • Detection: UV @ 254 nm (Aniline absorption) and 210 nm.

Specification Table
AttributeSpecificationMethod
Appearance Off-white to pale yellow solid/oilVisual
Purity ≥ 98.0%HPLC (Area %)
4-(Heptyloxy)aniline ≤ 0.15%HPLC (Genotoxic Alert)
Cyclohexanecarbaldehyde ≤ 0.5%GC / HPLC
Water Content ≤ 0.5%Karl Fischer

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<80%) Wet solvent/reagents (Imine hydrolysis)Ensure DCM is anhydrous; add molecular sieves (4Å) during imine formation.
Over-Alkylation (Tertiary Amine) Reducing agent added too fast or too hotCool to 0°C before adding STAB. Add STAB slowly.
Emulsion during Workup Surfactant-like nature of the productUse brine to break emulsion; filter through Celite if necessary.
Residual Boron Incomplete quenchStir with NaHCO3 or Rochelle's Salt for >1 hour.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry , 61(11), 3849–3862.

  • Baxter, E. W. , & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents. Organic Reactions , 59, 1–714.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods , 44(1), 235-249.

  • Tripathi, R. P., et al. (2008). Direct reductive amination of aldehydes with amines using sodium borohydride in the presence of silica chloride. Arkivoc, (xi), 172-179.

Sources

Method

application of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline in polymer chemistry

Application Note: N-(Cyclohexylmethyl)-4-(heptyloxy)aniline in Polymer Chemistry Executive Summary N-(Cyclohexylmethyl)-4-(heptyloxy)aniline (CAS: 1040689-80-2) is a specialized secondary aromatic amine derivative charac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(Cyclohexylmethyl)-4-(heptyloxy)aniline in Polymer Chemistry

Executive Summary

N-(Cyclohexylmethyl)-4-(heptyloxy)aniline (CAS: 1040689-80-2) is a specialized secondary aromatic amine derivative characterized by a unique balance of aliphatic and aromatic moieties.[1] Its structure combines a radical-scavenging aniline core, a solubility-enhancing heptyloxy tail, and a sterically hindering cyclohexylmethyl group.[1] This application note details its utility in two primary domains of polymer chemistry:

  • Polymer Stabilization: As a non-staining, high-solubility antioxidant for polyolefins and diene elastomers.[1]

  • Functional Materials: As a mesogenic precursor for the synthesis of Liquid Crystal Polymers (LCPs) and anisotropic networks.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name N-(Cyclohexylmethyl)-4-(heptyloxy)aniline
Molecular Formula C₂₀H₃₃NO
Molecular Weight 303.48 g/mol
Appearance Off-white to pale yellow solid or viscous oil (purity dependent)
Solubility Soluble in Toluene, THF, Chloroform, Hexane; Insoluble in Water
Functionality Secondary Amine (H-donor), Alkoxy tail (Mesogenic/Solubility)

Application I: High-Performance Antioxidant for Elastomers

Mechanism of Action: Unlike simple diphenylamines, N-(Cyclohexylmethyl)-4-(heptyloxy)aniline offers superior solubility in non-polar matrices (e.g., SBR, EPDM, Polypropylene) due to the C7-heptyloxy chain.[1] The cyclohexylmethyl group provides steric hindrance, reducing the rate of nitrogen radical coupling (a common cause of discoloration), making it a candidate for "low-staining" applications.

Mechanism Diagram: Radical Scavenging Cycle

AntioxidantMechanism PolymerRad Polymer Radical (R• / ROO•) Transition H-Abstraction PolymerRad->Transition Attacks Termination Radical Trapping / Coupling PolymerRad->Termination Reacts with N• Amine N-(Cyclohexylmethyl)-4-(heptyloxy)aniline (H-Donor) Amine->Transition Donates H StableRad Stable Aminyl Radical (N•) Transition->StableRad Forms NonRadical Non-Radical Products (Polymer-H / ROOH) Transition->NonRadical Stabilization StableRad->Termination Traps 2nd Radical

Figure 1: Mechanism of oxidative stabilization.[2][3][4][5] The secondary amine donates a hydrogen atom to neutralize peroxy radicals, forming a stable aminyl radical that prevents chain propagation.

Experimental Protocol: Compounding and OIT Testing

Objective: Evaluate the stabilization efficiency in Styrene-Butadiene Rubber (SBR).

Materials:

  • SBR Matrix (non-vulcanized gum).

  • N-(Cyclohexylmethyl)-4-(heptyloxy)aniline (Test Additive).[1]

  • Reference Antioxidant (e.g., 6PPD or IPPD for comparison).

  • DSC (Differential Scanning Calorimeter).[6][7]

Step-by-Step Procedure:

  • Preparation of Masterbatch:

    • Dissolve the SBR gum in Toluene (10% w/v solution) to ensure molecular-level mixing.[1]

    • Add the Test Additive at concentrations of 0.5 phr, 1.0 phr, and 2.0 phr (parts per hundred rubber).

    • Note: The high solubility of the heptyloxy tail ensures rapid dissolution without heating.

    • Stir for 2 hours under nitrogen.

  • Film Casting:

    • Cast the solution onto Teflon petri dishes.

    • Evaporate solvent in a vacuum oven at 40°C for 24 hours. Caution: Ensure complete solvent removal to avoid artifacts in DSC.

  • Oxidation Induction Time (OIT) Analysis:

    • Instrument: DSC (e.g., TA Instruments or Mettler Toledo).

    • Method: Standard OIT (ASTM D3895).

    • Equilibration: Heat sample (5–10 mg) to 190°C under Nitrogen (50 mL/min).

    • Oxidation: Switch gas to Oxygen (50 mL/min) isothermally.

    • Measurement: Record time until the onset of the exothermic oxidation peak.

Expected Results: A significantly extended OIT compared to the blank SBR indicates effective radical scavenging. The bulky cyclohexylmethyl group should suppress "blooming" (surface migration) compared to smaller aniline derivatives.

Application II: Precursor for Liquid Crystal Polymers (LCPs)

Rationale: The 4-alkoxyaniline motif is a classic "mesogen" (liquid crystal building block).[1] The heptyloxy group acts as a flexible tail, while the amine allows for coupling to rigid cores (like benzaldehydes or acid chlorides) to form rod-like molecules.

Synthesis Workflow: Schiff Base Mesogen Formation

LCSynthesis Start Precursor: N-(Cyclohexylmethyl)-4-(heptyloxy)aniline Process Condensation Reaction (Ethanol, Reflux, Cat. Acid) Start->Process Reagent Reagent: 4-Nitrobenzaldehyde (Rigid Core) Reagent->Process Intermediate Imine (Schiff Base) Linkage Formation Process->Intermediate - H2O Product Target Mesogen: Liquid Crystalline Derivative Intermediate->Product Characterization Analysis: POM (Textures) & DSC (Phase Transitions) Product->Characterization

Figure 2: Synthetic pathway for converting the amine into a functional liquid crystal mesogen via Schiff base condensation.[1][8][2]

Protocol: Synthesis of Mesogenic Derivative
  • Reaction Setup:

    • In a 100 mL round-bottom flask, combine 10 mmol of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline and 10 mmol of 4-nitrobenzaldehyde (or 4-cyanobenzaldehyde for higher dielectric anisotropy).

    • Add 40 mL of absolute Ethanol and 2-3 drops of Glacial Acetic Acid.

  • Condensation:

    • Reflux the mixture at 78°C for 4–6 hours.

    • Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The amine spot should disappear.

  • Purification:

    • Cool the mixture to 0°C. The Schiff base product typically precipitates.

    • Filter the precipitate and recrystallize from hot ethanol to ensure high purity (critical for sharp LC phase transitions).

  • Characterization (POM):

    • Place a small amount of product between glass slides.

    • Observe under a Polarized Optical Microscope (POM) with a hot stage.

    • Look for: Schlieren textures or focal conic textures typical of Nematic or Smectic phases upon cooling from the isotropic melt.

Handling & Safety

  • Toxicity: As with many aniline derivatives, handle with care. Avoid skin contact and inhalation.[9] Use nitrile gloves and work in a fume hood.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine group, which causes darkening (browning) over time.

References

  • Mechanism of Amine Antioxidants

    • Pospíšil, J. "Aromatic secondary amines as antioxidants for polyolefins."[3] Polymer Degradation and Stability, 1994.[3] Link

    • Vulic, I. et al. "Action of p-phenylenediamine antioxidants in SBR." Rubber Chemistry and Technology, 1988.
  • Liquid Crystal Synthesis

    • Ha, S.T. et al.[6][10] "Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines." Asian Journal of Chemistry, 2010. Link

    • BenchChem Application Note: "Application Notes and Protocols for the Use of 4-Heptyloxyphenol in Liquid Crystal Display Formulations." Link[1]

  • General Chemical Data

    • PubChem Compound Summary for N-cyclohexyl-4-ethoxyaniline (Structural Analog).[1] Link[1]

Sources

Application

safety and handling procedures for N-(Cyclohexylmethyl)-4-(heptyloxy)aniline

Disclaimer: Safety and handling procedures for N-(Cyclohexylmethyl)-4-(heptyloxy)aniline are not extensively documented in publicly available literature. This guide has been developed by synthesizing data from structural...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Safety and handling procedures for N-(Cyclohexylmethyl)-4-(heptyloxy)aniline are not extensively documented in publicly available literature. This guide has been developed by synthesizing data from structurally analogous compounds, including N-alkylated anilines and alkoxy-substituted anilines, to provide a comprehensive overview of best safety practices. The primary analog referenced is Aniline , due to its well-documented toxicological profile which forms the basis for hazard assessment of its derivatives.[1][2][3][4][5][6][7]

Section 1: Compound Overview and Hazard Assessment

N-(Cyclohexylmethyl)-4-(heptyloxy)aniline is a complex organic molecule featuring an aniline core, which is known for its potential toxicity. The presence of N-alkylation and a long-chain ether substituent modifies its physical properties, likely increasing its lipophilicity and reducing its volatility compared to aniline. However, the fundamental hazards associated with the aniline functional group remain the primary concern.

1.1 Structural Features and Inferred Properties

  • Aniline Core: The aromatic amine group is the primary toxicophore. Aniline and its derivatives are known to be toxic by all routes of exposure—inhalation, ingestion, and dermal absorption.[3] They are notorious for causing methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[1][2][6]

  • N-(Cyclohexylmethyl) Group: This bulky alkyl group increases the molecule's molecular weight and steric hindrance.

  • 4-(Heptyloxy) Group: This long alkoxy chain significantly increases the lipophilicity (oil-solubility) of the compound, which may enhance its ability to be absorbed through the skin.[8]

1.2 Primary Hazard Identification

Based on its structural similarity to aniline and other aromatic amines, N-(Cyclohexylmethyl)-4-(heptyloxy)aniline should be handled as a substance with the following potential hazards:

  • Acute Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[3][9]

  • Methemoglobinemia: Capable of inducing methemoglobinemia, leading to symptoms like cyanosis (blue skin), headache, dizziness, and fatigue.[1][2][6]

  • Skin and Eye Damage: May cause severe skin irritation or burns and serious eye damage.[1][10][11]

  • Carcinogenicity & Mutagenicity: Aniline is classified as a suspected carcinogen and mutagen.[1][4][5][7][12] This compound should be handled with extreme caution as a potential carcinogen.[1]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the spleen, liver, and kidneys.[1][3]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Given the high potential for toxicity, stringent engineering controls and a comprehensive PPE protocol are mandatory.

2.1 Engineering Controls

  • Fume Hood: All handling of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[4][13]

  • Ventilation: The laboratory must be well-ventilated to control ambient exposure.[3][14]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[4][15]

2.2 Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent skin and eye contact.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., a nitrile base glove with a Viton™ or butyl rubber outer glove).Aniline and its derivatives can readily penetrate standard laboratory gloves.[8] Double-gloving provides an extra barrier against dermal absorption.[16]
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes and vapors that can cause severe eye damage.[10][11]
Body Protection A chemically resistant lab coat, worn over long pants and closed-toe shoes.Prevents accidental skin contact.[4][17]
Respiratory Protection A respirator with an appropriate organic vapor cartridge may be required for certain procedures, such as cleaning up large spills.[14][18]This is a secondary control measure to be used when engineering controls cannot guarantee exposure levels are below safe limits.

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to maintaining a safe laboratory environment.

3.1 Handling Procedures

  • Designated Area: All work with this compound should be performed in a designated area, clearly marked with warning signs indicating the presence of a toxic and potentially carcinogenic substance.[16]

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical is handled.[19][20] Wash hands thoroughly after handling, even if gloves were worn.[1][17]

  • Transfers: When transferring the substance, use tools and techniques that minimize the generation of dust or aerosols.

  • Quantities: Work with the smallest quantities of the material necessary for the experiment.

3.2 Storage Requirements

  • Container: Store in a tightly sealed, properly labeled container.[14][19] The label should clearly identify the compound and display all relevant hazard pictograms.

  • Location: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[14][19][21]

  • Segregation: Store separately from incompatible materials, such as strong oxidizing agents, acids, and bases.[4][16][22]

  • Security: The storage location should be secure and accessible only to authorized personnel.[18][21]

Section 4: Emergency and First Aid Procedures

Immediate and appropriate action is vital in the event of an exposure or spill.

4.1 First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4]
Skin Contact Immediately remove all contaminated clothing.[2] Flush the affected skin area with copious amounts of water for at least 15-30 minutes.[1][10] Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with large amounts of tepid water for at least 30 minutes, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

4.2 Spill Response Protocol

  • Evacuation: Evacuate all non-essential personnel from the spill area.[1]

  • Control: Eliminate all sources of ignition.[1]

  • Containment: Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand.[1][23]

  • Cleanup: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[20]

  • Decontamination: Ventilate the area and decontaminate the spill site with an appropriate cleaning solution.

Section 5: Experimental Protocols and Data Visualization

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for safely preparing a stock solution for use in biological assays.

  • Preparation: Don full PPE and ensure all work is conducted in a chemical fume hood.

  • Weighing: Tare a clean, amber glass vial on an analytical balance. Carefully add the required mass of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline to the vial.

  • Solubilization: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Securely cap the vial and mix gently by vortexing or sonication until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in a clearly labeled, sealed container.

Diagrams and Workflows

The following diagrams illustrate key safety workflows for handling this compound.

G Safe Handling Workflow for N-(Cyclohexylmethyl)-4-(heptyloxy)aniline cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Conduct Risk Assessment B Review Safety Data Sheet (SDS) for Analogs (e.g., Aniline) A->B C Verify Fume Hood Certification B->C D Assemble and Inspect PPE C->D E Work in Designated Area D->E Proceed to Handling F Weigh/Transfer Compound in Fume Hood E->F G Prepare Solutions F->G H Label All Containers G->H I Decontaminate Work Area H->I Proceed to Cleanup J Segregate and Label Hazardous Waste I->J K Remove and Dispose of PPE Properly J->K L Wash Hands Thoroughly K->L M M L->M End of Process

Caption: Workflow for safe handling of the target compound.

G Emergency Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor / EH&S Spill->Alert Assess Assess Spill Size Evacuate->Assess Alert->Assess SmallSpill Small Spill (<100 mL) Assess->SmallSpill Minor LargeSpill Large Spill (>100 mL) Assess->LargeSpill Major Cleanup Contain and Clean Up (Full PPE Required) SmallSpill->Cleanup Wait Wait for Emergency Response LargeSpill->Wait Dispose Dispose of Waste Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Report File Incident Report Decontaminate->Report

Caption: Decision-making process for spill response.

Section 6: Waste Disposal

All waste materials containing N-(Cyclohexylmethyl)-4-(heptyloxy)aniline, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Collection: Collect all waste in clearly labeled, sealed, and chemically compatible containers.[4][16]

  • Segregation: Do not mix aniline derivative waste with other waste streams unless compatibility has been confirmed.

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department, following all local, state, and federal regulations.[14][16][20]

References

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Aniline | Medical Management Guidelines. Toxic Substance Portal | ATSDR. Retrieved from [Link]

  • Lanxess. (2015, March 15). Aniline. Retrieved from [Link]

  • Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: Aniline or Aniline Dyes. Retrieved from [Link]

  • U.S. Hazmat Rentals. (2024, December 31). OSHA Chemical Storage Requirements. Retrieved from [Link]

  • HBM4EU. (n.d.). Aniline family. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2022, October 5). OSHA Chemical Hazards And Communication - StatPearls. Retrieved from [Link]

  • DISAT Department of Applied Science and Technology. (2016, May 24). Guide to Safety in Chemical Laboratories. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • GOV.UK. (2022, August 10). Aniline: general information. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Aniline. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Optimization for N-(Cyclohexylmethyl)-4-(heptyloxy)aniline

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Specialist Subject: Method Development & Troubleshooting for Lipophilic Secondary Anilines

Molecular Profile & Chromatographic Challenge

Before attempting separation, you must understand the "personality" of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline . This is not a standard small molecule; it is a "sticky" lipophilic base.

  • The Hydrophobic Core: The heptyloxy tail (C7) and cyclohexylmethyl group create a massive hydrophobic footprint. On a standard C18 column, this molecule will exhibit high retention factors (

    
    ).
    
  • The Basic Center: The secondary amine (aniline nitrogen) has a pKa estimated between 5.0 and 6.0 .

    • At pH < 4: It is protonated (

      
      ). It becomes more polar but susceptible to silanol interactions  (peak tailing).[1]
      
    • At pH > 7: It is neutral (

      
      ). It becomes extremely hydrophobic, potentially leading to excessive retention times  or solubility issues in aqueous mobile phases.
      

The Strategy: We prioritize Low pH (2.5 – 3.0) separation. By protonating the amine, we reduce its effective hydrophobicity (speeding up elution) while using specific additives to manage silanol interactions.

Standard Operating Procedure (The "Golden" Method)

Use this protocol as your baseline. If this fails, proceed to the Troubleshooting Module.

Recommended Starting Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., ZORBAX Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.High carbon load for resolution; end-capping prevents amine tailing.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) Low pH (~2.0) ensures full protonation.[2] TFA acts as an ion-pairing agent to sharpen peaks.
Mobile Phase B Acetonitrile (ACN) + 0.08% TFA ACN is preferred over Methanol for lower backpressure and better solubility of the lipid tail.
Gradient 50% B to 95% B over 10 minutes. Hold 95% B for 3 min.High starting %B is required due to the heptyloxy group.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[3]
Temp 40°CElevated temperature reduces viscosity and improves mass transfer for large molecules.
Detection UV @ 254 nm (Primary) & 280 nm (Secondary)The aniline ring has strong absorption at 254 nm.

Troubleshooting & Optimization Logic

Workflow Visualization

The following decision tree outlines the logical path for optimizing peak shape and retention issues specific to this molecule.

HPLC_Optimization Start Evaluate Chromatogram Issue_Tailing Issue: Peak Tailing (As > 1.5) Start->Issue_Tailing Issue_Retention Issue: Retention > 20 min Start->Issue_Retention Issue_Carryover Issue: Ghost Peaks/Carryover Start->Issue_Carryover Action_TFA Increase TFA to 0.1% (Ion Pairing) Issue_Tailing->Action_TFA Step 1 Action_Flow Increase Flow / Steeper Gradient Issue_Retention->Action_Flow Step 1 Action_NeedleWash Switch Needle Wash: 50:50 ACN:IPA Issue_Carryover->Action_NeedleWash Action_Column Switch to Phenyl-Hexyl Column Action_TFA->Action_Column If fails Action_Temp Increase Temp to 50°C Action_Flow->Action_Temp Step 2

Caption: Decision matrix for troubleshooting lipophilic amine separation issues.

Technical Support: Specific Failure Modes

Issue 1: Severe Peak Tailing (Asymmetry > 1.5)

Diagnosis: The protonated nitrogen is interacting with residual silanols (


) on the silica surface.
  • Fix A (The Additive): Ensure you are using TFA (Trifluoroacetic Acid) , not Formic Acid. TFA is a strong ion-pairing agent that "masks" the positive charge of the amine, sharpening the peak.

  • Fix B (The Column): If using a standard C18, switch to a "Base Deactivated" or "Polar Embedded" column (e.g., C18-Amide). These phases shield silanols sterically or electrostatically.

Issue 2: Retention Time Drift / "Ghost" Peaks

Diagnosis: The heptyloxy tail is so hydrophobic that it may not elute fully during the gradient, eluting in subsequent runs instead.

  • The Protocol:

    • Extend the Hold Step at 95% B to at least 5 column volumes.

    • Implement a "Sawtooth" wash at the end of the run (95% B -> 50% B -> 95% B) to force desorption.

Issue 3: Poor Solubility / Needle Blockage

Diagnosis: The molecule is lipophilic. Dissolving it in 100% water or low-organic mobile phase will cause precipitation.

  • The Diluent: Do NOT dissolve the sample in pure water.

  • Recommendation: Dissolve the standard in 100% Acetonitrile or Methanol . If peak shape distorts due to strong solvent effect, dilute to 50:50 ACN:Water immediately before injection.

Frequently Asked Questions (FAQs)

Q: Can I use a high pH (pH 10) buffer to keep the amine neutral? A: Theoretically, yes, but proceed with caution. At pH 10, the amine is neutral, which eliminates silanol interactions (no tailing). However, the molecule becomes extremely hydrophobic in its neutral state. On a C18 column, your retention time might double or triple. If you choose high pH, use a Hybrid Particle column (e.g., Waters XBridge or Agilent Gemini) that can withstand pH > 8, and use Ammonium Bicarbonate as the buffer.

Q: Why do I see a small peak right before my main peak? A: This is likely an impurity from the synthesis (e.g., the unreacted aniline precursor without the heptyloxy tail). Because the precursor is less hydrophobic (missing the C7 chain), it elutes earlier. This confirms your method is separating based on hydrophobicity effectively.

Q: My pressure is fluctuating. Is it the sample? A: Unlikely. This molecule is stable. Pressure fluctuation usually indicates precipitation in the mixing chamber. Ensure your Mobile Phase A (Water/Acid) and Mobile Phase B (ACN/Acid) are miscible and that you aren't using a buffer concentration > 20mM if using >90% organic solvent.

References

  • BenchChem. (2025).[4] Application Note: HPLC Analysis of Long-Chain N-Alkylanilines. Retrieved from

  • Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC? Retrieved from

  • Waters Corporation. (2025). Effect of pH on LC-MS Analysis of Amines. Retrieved from

  • Chromatography Online. (2020). Avoiding Reversed-Phase Chromatography Problems: Choosing the Stationary-Phase Chemistry. Retrieved from

  • Sigma-Aldrich. (2025). N-(cyclohexylmethyl)aniline Product Information. Retrieved from

Sources

Optimization

Technical Support Center: N-(Cyclohexylmethyl)-4-(heptyloxy)aniline

Welcome to the technical support guide for N-(Cyclohexylmethyl)-4-(heptyloxy)aniline. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(Cyclohexylmethyl)-4-(heptyloxy)aniline. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this compound. Our goal is to provide you with the expertise and practical protocols necessary to prevent, diagnose, and resolve issues related to its oxidation, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs) - Quick Solutions

This section provides rapid answers to the most common issues encountered with N-(Cyclohexylmethyl)-4-(heptyloxy)aniline.

Q1: My previously colorless or light-yellow solution of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline has turned brown/dark red. What happened?

A1: A color change to brown or dark red is a classic indicator of oxidation.[1] Aromatic amines, particularly electron-rich ones like this compound, are highly susceptible to air oxidation. This process forms highly-colored conjugated species, such as quinone-imines and other polymeric impurities, which can compromise the compound's purity and reactivity in subsequent steps.[1]

Q2: What are the absolute ideal storage conditions to maximize the shelf-life of this compound?

A2: To ensure long-term stability, N-(Cyclohexylmethyl)-4-(heptyloxy)aniline should be stored under a multi-layered protective protocol. The optimal conditions are summarized in the table below.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary driver of oxidation.[1][2]
Temperature Low Temperature (4°C to -20°C)Slows the rate of all potential degradation pathways, including oxidation and polymerization.[1]
Light Amber Glass Vial / Protect from LightPrevents photo-initiated oxidation, which can generate radical species and accelerate degradation.[1][2]
Container Tightly Sealed Vial with Secure CapPrevents ingress of oxygen and moisture.[2]

Q3: Can I still use my sample if it has only slightly changed color?

A3: It is strongly discouraged. Even minor discoloration indicates the presence of impurities. These oxidation byproducts can interfere with your reaction, potentially leading to lower yields, unexpected side products, or complete reaction failure. Before use, it is critical to assess the purity of the material using an analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][3] If impurities are detected, purification is necessary. For best results and reproducibility, always use freshly purified or newly purchased material.[1]

In-Depth Troubleshooting Guide

This section addresses more complex scenarios and provides deeper insight into problem-solving.

Q4: My reaction is giving low yields or failing completely, and I suspect the N-(Cyclohexylmethyl)-4-(heptyloxy)aniline starting material is the cause. How can I definitively confirm this?

A4: This is a common and valid concern. When a reaction underperforms, validating the integrity of your starting materials is the first logical step.

Diagnostic Workflow:

  • Visual Inspection: Check for the color changes described in Q1. This is your first clue.

  • Analytical Purity Assessment: The most reliable method is to compare the problematic material against a trusted reference standard (e.g., a newly purchased bottle or a freshly purified sample) using chromatography.

    • TLC Analysis: Dissolve a small amount of your suspect material and the reference standard in a suitable solvent (e.g., ethyl acetate/hexane mixture). Spot them side-by-side on a TLC plate. After developing the plate, you will likely see new, more polar spots (lower Rf value) or streaking from the baseline in the lane corresponding to the suspect material. These represent the polar, oxidized impurities.

    • HPLC Analysis: This provides a quantitative assessment.[3] An HPLC trace of a degraded sample will show additional peaks, which are typically more polar and thus have shorter retention times than the parent compound on a reverse-phase column. Integrating these peaks allows you to determine the exact purity of your material.[1]

  • NMR Spectroscopy: While more resource-intensive, a ¹H NMR spectrum can also reveal degradation. You may observe broadening of aromatic signals or the appearance of new, unidentifiable peaks, indicating the presence of complex polymeric byproducts.

This troubleshooting workflow is visualized in the diagram below.

G cluster_0 Troubleshooting Workflow start Reaction Failure / Low Yield check_sm Suspect Starting Material (N-alkylaniline) Degradation start->check_sm visual Visually Inspect Sample (Color Change?) check_sm->visual decision_color Is Sample Discolored? visual->decision_color analytics Perform Analytical Purity Check (TLC or HPLC vs. Reference) decision_color->analytics Yes decision_color->analytics No (Proceed to check) decision_purity Significant Impurities Detected? analytics->decision_purity purify Purify Material (See Protocol 3.3) decision_purity->purify Yes proceed Proceed with Reaction decision_purity->proceed No other_issues Investigate Other Reaction Parameters decision_purity->other_issues No, material is pure use_new Use Fresh/New Material purify->use_new purify->proceed

Caption: Troubleshooting workflow for diagnosing starting material degradation.

Q5: I work in an environment without routine access to a glovebox. What are the best practices for handling this compound on the open bench?

A5: While a glovebox or glovebag provides the ultimate protection, you can significantly minimize oxidation on an open bench by rigorously applying inert atmosphere techniques. The key is to displace oxygen from your storage vial and any reaction vessels.

Best Practices for Benchtop Handling:

  • Use Schlenk-line techniques: Store the compound in a flask with a sidearm (a Schlenk flask) that allows you to evacuate the air and backfill with an inert gas like argon or nitrogen.

  • Inert Gas Sparging: For bulk solvent storage or before starting a reaction, you can bubble a slow stream of argon or nitrogen through the liquid for 15-30 minutes to remove dissolved oxygen.

  • Positive Pressure of Inert Gas: When weighing or transferring the compound, do so under a positive pressure of inert gas. This can be achieved by inserting a needle connected to a nitrogen/argon line into the flask's septum, with a second needle serving as an outlet.

  • Minimize Headspace: When storing the compound, use a vial that is appropriately sized for the amount of material to minimize the volume of air (or residual air) in the headspace.

  • Use Freshly Opened Solvents: Use solvents from freshly opened bottles, preferably those rated for anhydrous use, as they have lower dissolved oxygen content.

Core Experimental Protocols

This section provides detailed, step-by-step methodologies for the proper handling and analysis of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline.

Protocol 3.1: Long-Term Storage Under Inert Atmosphere
  • Preparation: Place the vial containing N-(Cyclohexylmethyl)-4-(heptyloxy)aniline into a larger Schlenk flask or a container that can be attached to a Schlenk line.

  • Inerting: Securely attach the flask to the Schlenk line.

  • Evacuate-Backfill Cycle: Gently open the vacuum tap to evacuate the air from the flask. Be cautious with fine powders to prevent them from being pulled into the line.

  • Backfill: Close the vacuum tap and slowly open the inert gas (argon or nitrogen) tap to fill the flask. You should hear the gas flow stop when the pressure has equalized.

  • Repeat: Perform this evacuate-backfill cycle at least three times to ensure all atmospheric oxygen has been removed.

  • Sealing: After the final backfill, while under a positive pressure of inert gas, tightly seal the primary vial containing the compound. Parafilm can be wrapped around the cap for an extra layer of protection.

  • Storage: Place the sealed vial in a labeled secondary container and store it in a freezer at -20°C, protected from light.[1]

Protocol 3.2: Purity Assessment by HPLC

This protocol provides a general method for assessing purity. The exact conditions may need to be optimized for your specific HPLC system.

  • Sample Preparation:

    • Reference Standard: Accurately prepare a ~1 mg/mL stock solution of high-purity N-(Cyclohexylmethyl)-4-(heptyloxy)aniline in HPLC-grade acetonitrile.

    • Test Sample: Prepare a solution of your test material at the same concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of acetonitrile and water (e.g., 80:20 v/v). Both solvents should contain 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 254 nm or a wavelength where the compound has maximum absorbance.[1] A photodiode array (PDA) detector is ideal for checking peak purity.[1]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the reference standard to determine the retention time of the pure compound.

    • Inject the test sample.

    • Compare the chromatograms. The presence of additional peaks in the test sample indicates impurities. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks.

Protocol 3.3: Purification by Column Chromatography

If your material is found to be oxidized, it can often be purified by silica gel column chromatography.

  • Slurry Preparation: Adsorb the impure compound onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound in a minimal amount of a polar solvent (like dichloromethane), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., hexane or a low percentage of ethyl acetate in hexane).

  • Loading: Carefully add the dry-loaded silica with your compound to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent system. The less polar parent compound will move down the column faster than the more polar, oxidized impurities.

  • Gradient Elution: Gradually increase the polarity of the eluting solvent (e.g., slowly increase the percentage of ethyl acetate in hexane) to elute your desired compound. The oxidized, colored impurities should remain strongly adsorbed at the top of the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(Cyclohexylmethyl)-4-(heptyloxy)aniline. Immediately store the purified material under an inert atmosphere as per Protocol 3.1.

Understanding the Oxidation Mechanism

The oxidation of N-alkylanilines is a complex process that is generally understood to proceed through a radical mechanism, particularly in the presence of atmospheric oxygen (autoxidation).[4][5] The electron-rich nature of the aniline nitrogen and the aromatic ring makes them susceptible to losing an electron.

The key steps are:

  • Initiation: An initiator (which can be light, a trace metal impurity, or other radical species) abstracts a hydrogen atom from the N-H bond, or the amine donates an electron to an acceptor (like O₂), forming a nitrogen-centered radical or a radical cation.[4]

  • Propagation: This initial radical is highly reactive. It can react with molecular oxygen to form peroxy radicals. These species can then abstract hydrogen atoms from other aniline molecules, propagating a chain reaction.

  • Termination/Product Formation: The radicals can combine or react further in various ways. Dimerization, cyclization, and further oxidation can lead to the formation of a complex mixture of colored products, including quinone-imines and polymeric materials, which are responsible for the observed discoloration.[1]

The proposed initial steps of the oxidation pathway are illustrated below.

G cluster_1 Proposed Oxidation Pathway of N-alkylaniline mol N-(Cyclohexylmethyl)-4-(heptyloxy)aniline (Stable Compound) radical Nitrogen Radical Cation (Highly Reactive Intermediate) mol->radical - e⁻, - H⁺ (Initiation by O₂, light, etc.) products Complex Mixture of Colored Oxidation Products (e.g., Quinone-imines, Dimers) radical->products + O₂ / Further Reactions (Propagation & Termination)

Caption: Simplified mechanism of aniline oxidation.

By understanding this mechanism, the rationale for the preventative measures becomes clear: storing under an inert atmosphere removes the key reactant (O₂), storing at low temperatures reduces the rate of the initiation and propagation steps, and protecting from light prevents photochemical initiation.

References

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules. Available at: [Link]

  • Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives. Polymer Degradation and Stability. Available at: [Link]

  • Protective activity of aromatic amines and imines against oxidative nerve cell death. Molecular Pharmacology. Available at: [Link]

  • Aromatic Amines Antioxidants. Performance Additives. Available at: [Link]

  • Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines. Czech Journal of Food Sciences. Available at: [Link]

  • Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products. Analyst. Available at: [Link]

  • ANILINE AR Safety Data Sheet. Loba Chemie. Available at: [Link]

  • Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry. Available at: [Link]

  • Safety Data Sheet: aniline. Chemos GmbH & Co.KG. Available at: [Link]

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • The oxidation of N-alkylanilines and related compounds with benzoyl peroxide. Journal of the Chemical Society. Available at: [Link]

  • Anodic oxidation pathways of N-alkylanilines. Journal of the American Chemical Society. Available at: [Link]

  • Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation. Journal of the American Society for Mass Spectrometry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: N-(Cyclohexylmethyl)-4-(heptyloxy)aniline vs. Alkylated Aniline Analogs

Executive Summary N-(Cyclohexylmethyl)-4-(heptyloxy)aniline (CAS 1040689-80-2) represents a specialized class of lipophilic secondary amines.[1] Unlike commoditized alkylated anilines (e.g., N-ethylaniline), this molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(Cyclohexylmethyl)-4-(heptyloxy)aniline (CAS 1040689-80-2) represents a specialized class of lipophilic secondary amines.[1] Unlike commoditized alkylated anilines (e.g., N-ethylaniline), this molecule combines a strongly electron-donating para-alkoxy tail with a sterically significant but flexible N-cyclohexylmethyl headgroup.[1]

This guide compares its performance against three structural benchmarks:

  • N-Methylaniline: The standard for high nucleophilicity and volatility.[1]

  • N-Octylaniline: A linear lipophilic analog.[1]

  • N-Cyclohexylaniline: A sterically hindered analog lacking the methylene spacer.[1]

Key Finding: The cyclohexylmethyl moiety offers a unique "Goldilocks" zone—providing sufficient steric bulk to suppress over-alkylation (tertiary amine formation) while maintaining higher nucleophilicity than direct N-aryl or N-cyclohexyl variants due to the methylene spacer relieving steric strain.[1]

Physicochemical Comparison

The following data contrasts the target molecule with its primary alternatives. Values for the target are derived from validated QSAR models and structural analog extrapolation where specific experimental data is proprietary.

FeatureN-(Cyclohexylmethyl)-4-(heptyloxy)anilineN-MethylanilineN-OctylanilineN-Cyclohexylaniline
Structure Type Branched-Head / Linear-TailShort LinearLong LinearCyclic Head (Direct)
LogP (Lipophilicity) ~7.2 (High) 1.85.44.1
pKa (Conj.[1] Acid) ~5.8 - 6.0 4.85~5.2~5.6
Nucleophilicity Moderate-High Very HighHighLow (Steric hindrance)
Boiling Point >350°C (Predicted) 196°C310°C305°C
Physical State Viscous Oil / Low-melt SolidLiquidLiquidSolid
Primary Utility Liquid Crystals, Lipophilic DrugsGeneral SynthesisSurfactantsRubber Antioxidants
Technical Insight: The "Methylene Spacer" Effect

The critical structural differentiator is the -CH₂- group between the nitrogen and the cyclohexyl ring.[1]

  • In N-Cyclohexylaniline: The cyclohexyl ring is directly attached to the nitrogen, creating significant steric clash with the ortho-hydrogens of the benzene ring.[1] This forces the nitrogen lone pair out of conjugation, reducing stability but also hindering nucleophilic attack.[1]

  • In N-(Cyclohexylmethyl)-4-(heptyloxy)aniline: The methylene spacer acts as a hinge, allowing the bulky cyclohexyl group to rotate away from the aromatic core.[1] This restores the availability of the nitrogen lone pair, making it a superior nucleophile for subsequent functionalization compared to the direct cyclohexyl analog.[1]

Synthesis & Reactivity Workflow

The synthesis of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline is best achieved via Reductive Amination .[1] Direct alkylation with cyclohexylmethyl bromide is discouraged due to the risk of over-alkylation (quaternization) and elimination side reactions.[1]

Experimental Protocol: Reductive Amination

Objective: Selective synthesis of secondary amine without tertiary by-products.

Reagents:

  • Substrate: 4-(Heptyloxy)aniline (1.0 eq)[1]

  • Carbonyl: Cyclohexanecarbaldehyde (1.1 eq)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaBH₄ (with MeOH)[1]

  • Solvent: Dichloroethane (DCE) or THF[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-(heptyloxy)aniline in DCE under N₂ atmosphere. Add Cyclohexanecarbaldehyde.[1] Stir for 30 minutes at room temperature. Note: The electron-rich aniline reacts rapidly; if water is generated, add MgSO₄.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 15 minutes. The mild nature of STAB prevents reduction of the aldehyde before imine formation.[1]

  • Quench: After 4 hours, quench with saturated NaHCO₃.

  • Extraction: Extract with DCM. The high lipophilicity of the product requires thorough washing of the organic layer to remove inorganic salts.[1]

  • Purification: Flash chromatography is mandatory .[1]

    • Stationary Phase: Silica Gel 60.[1]

    • Mobile Phase: Hexane:Ethyl Acetate (95:5).[1] The product will elute early due to the heptyl/cyclohexyl lipophilicity.[1]

Reaction Pathway Visualization

The following diagram illustrates the specific reductive amination pathway and the critical "Steric Control" point that prevents over-alkylation.

G cluster_0 Precursors cluster_1 Reduction Step A 4-(Heptyloxy)aniline (Nucleophile) C Hemiaminal Intermediate A->C B Cyclohexanecarbaldehyde (Electrophile) B->C D Imine Species (Schiff Base) C->D - H2O E Protonated Imine (Activated) D->E + H+ F Hydride Attack (NaBH(OAc)3) E->F G Target Product: N-(Cyclohexylmethyl)-4-(heptyloxy)aniline F->G H Tertiary Amine (Over-alkylation) G->H Sterically Disfavored (Key Advantage)

Caption: Figure 1. Reductive amination pathway highlighting the steric suppression of tertiary amine formation.

Performance Analysis in Applications

Liquid Crystals & Materials Science[1]
  • Target vs. N-Octylaniline: The target molecule exhibits a lower melting point but higher viscosity than N-octylaniline.[1] The cyclohexyl ring introduces conformational rigidity (chair conformation) which disrupts crystal packing less than a rigid phenyl ring but more than a linear alkyl chain.[1] This makes it an excellent mesogenic core component for lowering phase transition temperatures in liquid crystal mixtures.[1]

  • Experimental Verification: Differential Scanning Calorimetry (DSC) should show a broader nematic phase range for the target compared to the linear N-octyl analog.[1]

Antioxidant Efficiency (HALS Analog)[1]
  • Mechanism: Secondary amines act as radical scavengers.[1]

  • Comparison:

    • N-Methylaniline:[1][2] Too volatile; evaporates during high-temp polymer processing.[1]

    • N-(Cyclohexylmethyl)-4-(heptyloxy)aniline: The high molecular weight (>300 g/mol ) and lipophilic tail ensure zero volatility and excellent compatibility with polyolefin matrices (PE, PP).[1] The electron-donating heptyloxy group stabilizes the resulting aminyl radical, enhancing antioxidant longevity.[1]

References

  • BenchChem. (2025).[1][2] Comparative Reactivity of 4-Alkyl-2,6-dichloroanilines: A Guide for Researchers. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] N-(Cyclohexylmethyl)aniline Product Specification & Safety Data. Retrieved from [1]

  • PubChem. (2025).[1][3][4][5] Compound Summary: N-cyclohexyl-4-methoxyaniline (Analogous Structure Data). National Library of Medicine.[1] Retrieved from [1]

  • Organic Chemistry Portal. (2024).[1] Reductive Amination: Methodologies and Recent Literature. Retrieved from [1]

  • 10X CHEM. (2024).[1] N-(Cyclohexylmethyl)-4-(heptyloxy)aniline (CAS 1040689-80-2) Catalog Entry.[1][6] Retrieved from [1]

Sources

Comparative

A Spectroscopic Journey: Deconstructing N-(Cyclohexylmethyl)-4-(heptyloxy)aniline and its Analogs

In the intricate world of drug discovery and materials science, the precise characterization of novel molecular entities is paramount. N-(Cyclohexylmethyl)-4-(heptyloxy)aniline stands as a molecule of interest, blending...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and materials science, the precise characterization of novel molecular entities is paramount. N-(Cyclohexylmethyl)-4-(heptyloxy)aniline stands as a molecule of interest, blending the structural motifs of a secondary aniline, a flexible cyclohexyl group, and a lipophilic heptyloxy chain. Understanding its spectroscopic signature is key to its identification, purity assessment, and the prediction of its physicochemical properties. This guide provides an in-depth comparative analysis of the spectroscopic data of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline, juxtaposed with its structural analogs. Through this exploration, we will elucidate the subtle yet significant influence of each molecular fragment on the resulting spectra, offering a robust framework for researchers in the field.

The Structural Landscape: A Comparative Overview

To appreciate the nuances in spectroscopic data, we must first visualize the molecular architecture of our target compound and its selected analogs.

G target N-(Cyclohexylmethyl)-4-(heptyloxy)aniline analog1 N-(Cyclohexylmethyl)-4-methoxyaniline target->analog1 Different alkoxy chain analog2 4-Heptyloxyaniline target->analog2 Lacks N-cyclohexylmethyl group analog3 N-(Cyclohexylmethyl)aniline target->analog3 Lacks 4-heptyloxy group

Figure 1: Structural relationships between the target compound and its analogs.

¹H NMR Spectroscopy: Probing the Proton Environment

Table 1: Comparative ¹H NMR Data (Predicted and Experimental)

Proton Assignment N-(Cyclohexylmethyl)-4-(heptyloxy)aniline (Predicted) N-(Cyclohexylmethyl)-4-methoxyaniline [1]4-Heptyloxyaniline N-(Cyclohexylmethyl)aniline [1]
Aromatic (H-2, H-6) ~6.8 ppm (d, J ≈ 8.5 Hz)6.85 – 6.78 ppm (m)~6.7 ppm (d, J ≈ 8.5 Hz)6.67 – 6.61 ppm (m)
Aromatic (H-3, H-5) ~6.6 ppm (d, J ≈ 8.5 Hz)6.64 – 6.58 ppm (m)~6.6 ppm (d, J ≈ 8.5 Hz)7.26 – 7.16 ppm (m)
-OCH₂- (Heptyloxy) ~3.9 ppm (t, J ≈ 6.5 Hz)-~3.8 ppm (t, J ≈ 6.5 Hz)-
-OCH₃ (Methoxy) -3.78 ppm (s)--
-NH- ~3.5 ppm (br s)3.49 ppm (s)~3.4 ppm (br s)3.74 ppm (s)
-NCH₂- ~2.9 ppm (d, J ≈ 6.7 Hz)2.95 ppm (d, J = 6.7 Hz)-3.00 ppm (d, J = 6.7 Hz)
Cyclohexyl (CH) ~1.6-1.8 ppm (m)1.85-1.55 ppm (m)-1.90 – 1.59 ppm (m)
Cyclohexyl (CH₂) ~0.9-1.8 ppm (m)1.34 – 1.02 ppm (m)-1.34 – 1.03 ppm (m)
Heptyloxy (CH₂)₅ ~1.2-1.8 ppm (m)-~1.2-1.8 ppm (m)-
Heptyloxy (CH₃) ~0.9 ppm (t, J ≈ 7.0 Hz)-~0.9 ppm (t, J ≈ 7.0 Hz)-

The predicted ¹H NMR spectrum of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline will exhibit characteristic signals for the aromatic protons as two doublets, a consequence of the para-substitution pattern. The heptyloxy group will introduce a triplet for the terminal methyl group at approximately 0.9 ppm and a series of multiplets for the methylene protons. The methylene group attached to the oxygen (-OCH₂-) is expected to resonate around 3.9 ppm as a triplet. The N-cyclohexylmethyl group will show a doublet for the methylene protons attached to the nitrogen at roughly 2.9 ppm and a complex set of multiplets for the cyclohexyl ring protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule.

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)

Carbon Assignment N-(Cyclohexylmethyl)-4-(heptyloxy)aniline (Predicted) N-(Cyclohexylmethyl)-4-methoxyaniline [1]4-Heptyloxyaniline N-(Cyclohexylmethyl)aniline [1]
Aromatic (C-4, C-O) ~152 ppm151.8 ppm~152 ppm-
Aromatic (C-1, C-N) ~142 ppm143.0 ppm~142 ppm148.7 ppm
Aromatic (C-2, C-6) ~115 ppm114.9 ppm~115 ppm112.6 ppm
Aromatic (C-3, C-5) ~114 ppm113.9 ppm~114 ppm116.9 ppm
-OCH₂- (Heptyloxy) ~68 ppm-~68 ppm-
-OCH₃ (Methoxy) -55.9 ppm--
-NCH₂- ~52 ppm51.7 ppm-50.6 ppm
Cyclohexyl (CH) ~38 ppm37.6 ppm-37.6 ppm
Cyclohexyl (CH₂) ~31, 27, 26 ppm31.4, 26.7, 26.0 ppm-31.4, 26.6, 26.0 ppm
Heptyloxy (CH₂)₅ ~32, 29, 26, 23 ppm-~32, 29, 26, 23 ppm-
Heptyloxy (CH₃) ~14 ppm-~14 ppm-

In the predicted ¹³C NMR spectrum of the target molecule, the carbon attached to the oxygen of the heptyloxy group (C-4) will be the most downfield aromatic signal. The carbons of the heptyloxy chain will appear in the aliphatic region, with the terminal methyl carbon being the most upfield signal. The carbons of the cyclohexylmethyl group will have chemical shifts similar to those observed in its analogs.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrational frequencies provide a molecular fingerprint.

Table 3: Key IR Absorptions (Predicted and Experimental)

Vibrational Mode N-(Cyclohexylmethyl)-4-(heptyloxy)aniline (Predicted) General Range for Secondary Amines [2][3]General Range for Aryl Alkyl Ethers [4]
N-H Stretch ~3400 cm⁻¹ (sharp, medium)3300-3500 cm⁻¹ (single, sharp band)-
C-H Stretch (Aromatic) ~3050-3000 cm⁻¹--
C-H Stretch (Aliphatic) ~2950-2850 cm⁻¹--
C=C Stretch (Aromatic) ~1600-1450 cm⁻¹--
C-N Stretch ~1340-1250 cm⁻¹--
C-O-C Stretch (Asymmetric) ~1250-1200 cm⁻¹-1275-1200 cm⁻¹
C-O-C Stretch (Symmetric) ~1050-1000 cm⁻¹-~1075-1020 cm⁻¹

The IR spectrum of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline is expected to show a characteristic N-H stretching absorption for a secondary amine around 3400 cm⁻¹. The presence of both aromatic and aliphatic C-H bonds will be evident from their respective stretching vibrations. The aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region. Crucially, the C-O-C stretching vibrations of the aryl alkyl ether will be observed, confirming the presence of the heptyloxy group.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

A key principle in the mass spectrometry of nitrogen-containing compounds is the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[2][3] N-(Cyclohexylmethyl)-4-(heptyloxy)aniline (C₂₀H₃₅NO) has one nitrogen atom, and its molecular weight of 305.5 g/mol is consistent with this rule.

The fragmentation pattern in the mass spectrum is also highly informative. Alkylamines typically undergo a characteristic α-cleavage, where the bond between the carbon atom adjacent to the nitrogen and the next carbon is broken.[2]

G cluster_workflow Mass Spectrometry Fragmentation Workflow mol [N-(Cyclohexylmethyl)-4-(heptyloxy)aniline]⁺˙ M/Z = 305 frag1 [C₁₃H₁₈NO]⁺ M/Z = 208 mol->frag1 α-cleavage frag2 [C₇H₁₅]⁺ M/Z = 99 mol->frag2 Benzylic cleavage frag4 [C₁₄H₂₂N]⁺ M/Z = 204 mol->frag4 Loss of heptyloxy radical frag3 [C₆H₁₁CH₂]⁺ M/Z = 97 frag1->frag3 Loss of heptyloxyphenyl

Figure 2: Predicted major fragmentation pathways for N-(Cyclohexylmethyl)-4-(heptyloxy)aniline.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates (NaCl or KBr) can be used.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder or pure solvent.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via direct infusion or coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), depending on the volatility and thermal stability of the compound.

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and typically provides the molecular ion peak.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio.

Conclusion

This comparative guide illustrates how a detailed analysis of spectroscopic data from analogous compounds can provide a robust and predictive understanding of a target molecule, even in the absence of its complete experimental spectra. The subtle shifts in NMR signals, the characteristic vibrations in the IR spectrum, and the predictable fragmentation in mass spectrometry all contribute to a comprehensive structural elucidation. By understanding the influence of each molecular subunit—the N-cyclohexylmethyl group, the aniline core, and the heptyloxy chain—researchers are better equipped to characterize this molecule and its future derivatives with confidence and precision.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Green Chemistry. (2017). Table of Contents. 19, 3142-3151. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2014, May 20). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. Retrieved from [Link]

Sources

Validation

validation of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline analytical method

An In-Depth Guide to the Analytical Method Validation of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline A Senior Application Scientist's Perspective on Ensuring Data Integrity and Regulatory Compliance Introduction: The Imper...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Method Validation of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline

A Senior Application Scientist's Perspective on Ensuring Data Integrity and Regulatory Compliance

Introduction: The Imperative of Rigorous Validation

In the landscape of pharmaceutical research and development, the journey of a new chemical entity (NCE) from discovery to market is underpinned by a vast dataset. The integrity of this data is paramount, and nowhere is this more critical than in the analytical methods used to quantify the molecule and its related substances. An analytical method is not merely a procedure; it is the lens through which we assess the identity, strength, quality, and purity of a drug substance. Therefore, validating this "lens" is a non-negotiable cornerstone of good science and regulatory compliance.[1]

This guide provides a comprehensive framework for the validation of a quantitative High-Performance Liquid Chromatography (HPLC) method for N-(Cyclohexylmethyl)-4-(heptyloxy)aniline, a representative NCE. We will move beyond a simple checklist, delving into the scientific rationale behind each validation parameter, presenting comparative data, and providing detailed protocols grounded in the globally harmonized standards of the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline.[2][3][4] The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[5][6][7]

The Analytical Target Profile (ATP): Defining the Goal

Before embarking on validation, we must first define the method's objective through an Analytical Target Profile (ATP).[2] The ATP is a prospective summary of the method's intended use and desired performance characteristics.

For our N-(Cyclohexylmethyl)-4-(heptyloxy)aniline assay, the ATP is:

  • Analyte: N-(Cyclohexylmethyl)-4-(heptyloxy)aniline

  • Matrix: Drug Substance (e.g., bulk powder)

  • Technique: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

  • Intended Use: A quantitative assay to determine the purity of the drug substance and to separate and quantify potential process impurities and degradation products (a stability-indicating method).

  • Performance Characteristics: The method must be specific, accurate, precise, linear over the desired range, and robust for routine use in a quality control environment.

The Validation Workflow: A Holistic Approach

The validation process is a systematic series of experiments designed to challenge the method and confirm its performance against the predefined ATP. It is not a one-time event but part of a continuous lifecycle.[2]

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Documentation ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol & Acceptance Criteria ATP->Protocol Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report Lifecycle Implement for Routine Use & Continuous Monitoring Report->Lifecycle

Caption: A high-level overview of the analytical method validation lifecycle.

Core Validation Parameters: Experimental Design and Comparative Analysis

Here, we detail the experimental protocols for each core validation parameter. For illustrative purposes, we will consider two hypothetical HPLC methods to compare their performance characteristics.

  • Method A (HPLC-UV): A standard, robust method utilizing a UV detector.

  • Method B (LC-MS/MS): A more sensitive and specific method utilizing a mass spectrometer detector, often used for trace-level analysis or when UV chromophores are poor.

Specificity (and Selectivity)

Causality: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][9] For a stability-indicating assay, this is the most critical parameter, as it proves the method can separate the main analyte from everything else, ensuring that a purity value is not falsely inflated by co-eluting peaks.[7]

Experimental Protocol (Forced Degradation):

  • Prepare solutions of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline at a known concentration (e.g., 1 mg/mL).

  • Expose the solutions to a series of stress conditions to induce degradation:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C (solid state) for 48 hours.

    • Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Prepare a control (unstressed) sample.

  • Analyze all stressed samples, the control sample, and a blank (diluent) by the HPLC method.

  • Assessment: The method is specific if the main analyte peak is resolved from all degradation product peaks and any peaks from the blank. Peak purity analysis (using a Diode Array Detector for HPLC-UV) should be performed to confirm the main peak is spectrally homogeneous.

Comparative Data:

ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Acceptance Criteria
Resolution (Analyte vs. Closest Degradant) 2.5> 10 (based on m/z)Resolution ≥ 2.0
Peak Purity Index (Analyte Peak) 0.9998N/A (specificity by mass)Index > 0.999
Blank Interference at Analyte RT None DetectedNone DetectedNo significant peaks at the analyte retention time.
Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[10] This relationship is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[10][11]

Experimental Protocol:

  • Prepare a stock solution of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline reference standard.

  • Perform serial dilutions to prepare at least five concentration levels. For an assay, this typically covers 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[5][11]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area (y-axis) versus concentration (x-axis).

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).[11]

Comparative Data:

ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Acceptance Criteria
Range 80 - 120 µg/mL1 - 1000 ng/mLMust cover the intended working concentrations.
Correlation Coefficient (R²) 0.99950.9998R² ≥ 0.999
Y-intercept (% of 100% response) 0.8%0.2%Should be insignificant relative to the response at 100% concentration.
Residual Plot Random distributionRandom distributionNo obvious trend or pattern in residuals.
Accuracy

Causality: Accuracy expresses the closeness of the method's results to the true value.[8][12] It provides a measure of systematic error. Accuracy is typically evaluated by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%).[1]

  • This can be done by spiking a known amount of analyte into a placebo (if in a drug product) or by preparing solutions of known concentration from a well-characterized reference standard (for a drug substance).

  • Analyze the samples and calculate the concentration found using the linear regression equation from the linearity experiment.

  • Calculate the percent recovery for each sample: (Mean Measured Concentration / Nominal Concentration) * 100.

Comparative Data:

Concentration LevelMethod A (HPLC-UV) % Recovery (Mean ± SD)Method B (LC-MS/MS) % Recovery (Mean ± SD)Acceptance Criteria
Low (80 µg/mL or 10 ng/mL) 99.5 ± 0.8%101.2 ± 1.5%98.0 - 102.0% Recovery
Mid (100 µg/mL or 100 ng/mL) 100.3 ± 0.5%99.8 ± 1.1%98.0 - 102.0% Recovery
High (120 µg/mL or 800 ng/mL) 101.1 ± 0.6%100.5 ± 1.3%98.0 - 102.0% Recovery
Precision

Causality: Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[8][13] It reflects the random errors of a method and is assessed at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[14]

  • Intermediate Precision: Precision within the same laboratory but under different conditions (e.g., different days, different analysts, different equipment).[11]

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).

  • Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system (if available), repeat the repeatability experiment. Combine the data from both sets (n=12) and perform a statistical analysis (e.g., ANOVA) to assess the contribution of each variable to the method's imprecision.

Comparative Data:

ParameterMethod A (HPLC-UV) %RSDMethod B (LC-MS/MS) %RSDAcceptance Criteria
Repeatability (n=6) 0.7%1.8%%RSD ≤ 2.0%
Intermediate Precision (n=12) 1.1%2.5%%RSD ≤ 2.0% (may be wider for trace analysis)
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[15] LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[15][16] These parameters are critical for impurity analysis, where trace levels must be reliably measured.

Experimental Protocol (based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • Inject a series of increasingly dilute solutions of the analyte.

  • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.[15]

  • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.[17]

  • Confirm the LOQ by analyzing at least six samples at this concentration and demonstrating acceptable precision (%RSD) and accuracy (% Recovery).

Comparative Data:

ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Acceptance Criteria
LOD 15 ng/mL0.1 ng/mLS/N Ratio ≈ 3:1
LOQ 50 ng/mL0.5 ng/mLS/N Ratio ≈ 10:1
Precision at LOQ (%RSD) 4.5%8.2%Typically ≤ 10%
Accuracy at LOQ (% Recovery) 95.5 - 103.8%92.1 - 107.5%Typically 80 - 120%
Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during normal usage.[8][18][19] Identifying sensitive parameters early allows for better method control.

Experimental Protocol:

  • Identify critical method parameters that could vary during routine use.

  • Create a design of experiments (DOE) where these parameters are slightly varied from the nominal method conditions.

  • Analyze a system suitability solution or a standard sample under each condition.

  • Assess the impact of the variations on key responses, such as peak retention time, resolution, and analyte quantification.

G cluster_pH pH Variation cluster_Temp Temperature Variation cluster_Flow Flow Rate Variation center_node Nominal Method (e.g., pH 3.0, 40°C, 1.0 mL/min) pH_low pH 2.8 center_node->pH_low pH_high pH 3.2 center_node->pH_high Temp_low 38°C center_node->Temp_low Temp_high 42°C center_node->Temp_high Flow_low 0.9 mL/min center_node->Flow_low Flow_high 1.1 mL/min center_node->Flow_high Result Result pH_low->Result Assess Impact on: - Retention Time - Resolution - Assay Value pH_high->Result Assess Impact on: - Retention Time - Resolution - Assay Value Temp_low->Result Assess Impact on: - Retention Time - Resolution - Assay Value Temp_high->Result Assess Impact on: - Retention Time - Resolution - Assay Value Flow_low->Result Assess Impact on: - Retention Time - Resolution - Assay Value Flow_high->Result Assess Impact on: - Retention Time - Resolution - Assay Value

Caption: Diagram illustrating a robustness study design.

Comparative Data:

Varied ParameterMethod A (HPLC-UV) - % Change in Assay ValueMethod B (LC-MS/MS) - % Change in Assay ValueAcceptance Criteria
Mobile Phase pH ± 0.2 0.5%0.3%System suitability criteria must be met; assay value should not significantly change.
Column Temp ± 2°C -1.2%-0.8%System suitability criteria must be met; assay value should not significantly change.
Flow Rate ± 10% 0.8%1.1%System suitability criteria must be met; assay value should not significantly change.

Conclusion: A Validated Method as a Foundation of Quality

This guide demonstrates that analytical method validation is a rigorous, multi-faceted scientific investigation. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we build a comprehensive data package that proves an analytical method is fit for its intended purpose.

The comparison between a standard HPLC-UV method and a more advanced LC-MS/MS method highlights a key principle: the choice of analytical technique and its validation must align with the Analytical Target Profile. Method A (HPLC-UV) is shown to be highly suitable for a routine purity assay of the bulk drug substance. Method B (LC-MS/MS), with its superior sensitivity, would be the preferred choice for trace-level impurity analysis, metabolite studies, or bioanalysis.

Ultimately, a well-validated analytical method is a cornerstone of drug development, providing trustworthy data that ensures patient safety and product quality. It is a process that demands meticulous planning, precise execution, and a deep understanding of the scientific principles and regulatory expectations that govern our industry.[20]

References

  • The 6 Key Aspects of Analytical Method Valid
  • ICH Guidelines for Analytical Method Valid
  • ICH and FDA Guidelines for Analytical Method Valid
  • How To Perform Linearity and Range In Method Valid
  • How to Perform Robustness Studies in Analytical Valid
  • Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager.
  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.
  • How To Perform Robustness In Analytical Method Valid
  • The limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues.
  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • HPLC analytical tips: Wh
  • Understanding ICH Q2(R2)
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
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  • Limit of Blank, Limit of Detection and Limit of Quantitation.
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  • Comparison of different guidelines for 'linearity and range' parameter of analytical method validation.
  • Understanding the Four Types of Analytical Method Valid
  • Linearity and Range in Analytical Method Valid
  • FDA Releases Guidance on Analytical Procedures.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • What is meant by the limit of detection and quantific
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  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
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  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • Accuracy and Precision - Wh
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • Analytical Method Validation: ICH and USP Perspectives.
  • What is the difference between specificity and selectivity of the HPLC method?
  • Methods for the determination of limit of detection and limit of quantitation of the analytical methods.
  • Hplc method development and valid
  • Validation of an analytical method by high-performance liquid chromatography and microbiological assay, biological safety and in. SciELO.

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